1,2-Dibromo-4-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWYCVQUIRYXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-06-0 | |
| Record name | 1682-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance critical pharmacokinetic properties. It can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate binding affinity to biological targets.[1] The compound this compound serves as a quintessential building block, offering a trifluoromethoxy-functionalized benzene ring equipped with two vicinal bromine atoms. This arrangement provides medicinal chemists with versatile handles for subsequent cross-coupling reactions, enabling the efficient construction of complex molecular architectures found in many potent drug candidates.[2]
This guide provides a detailed, mechanistically-grounded overview of a reliable synthetic route to this compound, designed for practical application in a research and development setting. We will delve into the causality behind experimental choices, provide robust protocols, and offer insights for troubleshooting and optimization.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most strategically approached via a two-step sequence starting from the commercially available 4-(trifluoromethoxy)aniline. The core challenge lies in the regioselective introduction of two bromine atoms onto the aromatic ring. A direct dibromination approach is often difficult to control and may lead to a mixture of isomers.
Our strategy hinges on a controlled, stepwise introduction of the bromine atoms:
-
Step 1: Regioselective Monobromination. We first introduce a single bromine atom onto the starting aniline. The powerful ortho-, para-directing nature of the amino group will be leveraged to install the first bromine at the C2 position.
-
Step 2: Diazotization and Sandmeyer Reaction. The remaining amino group is then converted into a diazonium salt, a highly versatile intermediate.[1][3] This salt is subsequently displaced by a second bromine atom using a copper(I) bromide-catalyzed Sandmeyer reaction, a classic and robust method for installing halides on an aromatic ring.[4][5][6]
This two-step pathway ensures high regioselectivity and provides a reliable route to the desired 1,2-dibromo substitution pattern.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline
Expertise & Rationale: Controlling Regioselectivity
The first step is a classic electrophilic aromatic substitution. The starting material, 4-(trifluoromethoxy)aniline, possesses a strongly activating, ortho-, para-directing amino group (-NH₂) and a deactivating, ortho-, para-directing trifluoromethoxy group (-OCF₃). The activating influence of the amino group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho to it (C2 and C6).
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination, producing dibromo or even tribromo byproducts.[7] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[7][8] NBS is a solid, making it easier and safer to handle than liquid bromine. More importantly, it provides a slow, controlled release of the bromine electrophile, which significantly enhances the selectivity for the desired mono-brominated product.[7]
Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves both the aniline substrate and NBS, ensuring a homogeneous reaction mixture.[8][9]
Experimental Protocol 1: Monobromination
Materials and Equipment:
-
4-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice-salt bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring under a nitrogen atmosphere.
-
Reagent Addition: Dissolve NBS (1.0 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add the NBS solution dropwise to the cooled aniline solution over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with brine to remove the DMF and succinimide byproduct.[7][8]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-4-(trifluoromethoxy)aniline.[7]
Data Summary: Key Intermediates
| Compound | Formula | Mol. Weight ( g/mol ) | Form | Boiling Point (°C) | Ref. |
| 4-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | Liquid | 82-84 / 15 mmHg | |
| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | Solid | 209 (lit.) | [10][11] |
Part 2: Synthesis of this compound via Sandmeyer Reaction
Expertise & Rationale: The Power of Diazonium Salts
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to substitute an amino group with a wide variety of nucleophiles, including halides.[4][6][12] The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr).[3][13] This converts the amino group into an aryldiazonium salt (-N₂⁺). This step is critically temperature-sensitive; aqueous diazonium salts are unstable and can decompose at elevated temperatures.[14] Therefore, maintaining a temperature between 0-5°C is paramount to prevent premature decomposition and side reactions.[1][15]
-
Copper-Catalyzed Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer to the diazonium salt, which then expels dinitrogen gas (N₂) to form an aryl radical. This radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[4]
Caption: The two-stage mechanism of the Sandmeyer reaction.
Experimental Protocol 2: Sandmeyer Reaction
Materials and Equipment:
-
2-Bromo-4-(trifluoromethoxy)aniline
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Beakers, flasks, magnetic stirrer, dropping funnel
-
Ice-salt bath
Procedure:
-
Diazotization: a. In a beaker, dissolve 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.[15] b. In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Cool this solution in the ice bath. c. Slowly add the cold NaNO₂ solution dropwise to the aniline solution, maintaining the temperature below 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0°C. b. Slowly and carefully add the cold diazonium salt solution to the vigorously stirred CuBr solution.[15] Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether. b. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove residual acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. d. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Data Summary: Final Product
| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Ref. |
| This compound | C₇H₃Br₂F₃O | 319.90 | 1682-06-0 |
Safety Considerations
-
Brominating Agents: Both Br₂ and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. It is critical to keep them in a cold aqueous solution and use them immediately after preparation. Never allow the solution to warm up uncontrolledly or evaporate to dryness.
-
Acid Handling: Concentrated acids like HBr are highly corrosive. Handle with extreme care and appropriate PPE.
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on fundamental reactions in organic chemistry. By employing a strategic, two-step sequence of regioselective bromination followed by a Sandmeyer reaction, researchers can reliably access this valuable building block. The trifluoromethoxy moiety it carries is a privileged functional group in drug discovery, making this synthetic route highly relevant for professionals in pharmaceutical and agrochemical research. Careful control of reaction conditions, particularly temperature during the diazotization step, is key to achieving high yields and purity.
References
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Introduction: A Versatile Building Block for Modern Chemistry
An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications
This compound (CAS No. 1682-06-0) is a halogenated aromatic compound that serves as a highly functionalized building block for researchers in medicinal chemistry, materials science, and drug discovery.[1][2] Its unique substitution pattern, featuring vicinal bromine atoms and an electronically-demanding trifluoromethoxy group, offers a powerful platform for constructing complex molecular architectures. The two bromine atoms provide orthogonal handles for sequential and site-selective cross-coupling reactions, while the trifluoromethoxy (-OCF₃) group is a key pharmacophore known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of drug candidates.[3][4]
This guide provides a comprehensive technical overview of this compound, consolidating its known properties with expert analysis of its synthetic potential and applications. As publicly available experimental data for this specific isomer is limited, this document synthesizes information from commercial suppliers with reasoned extrapolations from closely related analogues to provide a practical and scientifically grounded resource for laboratory professionals.
Molecular and Physicochemical Properties
The core identity of this compound is well-established.[1][5] However, a complete, experimentally verified dataset of its physical properties is not extensively published. The following table summarizes its fundamental molecular characteristics and provides expected values for its physical properties based on analysis of related compounds.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 1682-06-0 | [1][2][6][7] |
| Molecular Formula | C₇H₃Br₂F₃O | [1][5] |
| Molecular Weight | 319.90 g/mol | [1] |
| Purity (Commercial) | ≥98% | [1] |
| Appearance | Expected: Colorless to pale yellow liquid or low-melting solid | Based on isomers like 1-Bromo-4-(trifluoromethoxy)benzene.[8] |
| Boiling Point | Expected: >200 °C at 760 mmHg | Extrapolated from related dibrominated benzenes and trifluoromethoxy-substituted aromatics. |
| Density | Expected: ~1.9 - 2.1 g/cm³ at 25 °C | Higher than monobrominated analogs (e.g., 1.622 g/mL for 1-bromo-4-(trifluoromethoxy)benzene) due to the second bromine atom. |
| Solubility | Expected: Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Toluene); Insoluble in water. | Typical for halogenated aromatic compounds. |
| XLogP3 | 4.5 | A computed value indicating high lipophilicity, beneficial for CNS-targeting drugs. |
Synthesis and Spectroscopic Characterization
While specific published protocols for the synthesis of this compound are scarce, a logical and efficient synthetic route can be proposed based on established aromatic substitution methodologies.
Proposed Synthetic Workflow
The most direct approach involves the electrophilic bromination of a suitable precursor, such as 4-(trifluoromethoxy)aniline or 1-bromo-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a moderately deactivating, ortho, para-directing group. Starting with 1-bromo-4-(trifluoromethoxy)benzene, the bromine atom is also ortho, para-directing. Their combined directing effects would favor substitution at the positions ortho to the -OCF₃ group.
Step-by-Step Protocol (Hypothetical)
-
Reaction Setup: To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or carbon tetrachloride, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or a strong protic acid like sulfuric acid.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at 0-5 °C to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product in vacuo. Purify the residue using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to separate the desired 1,2-dibromo isomer from other potential isomers (e.g., 2,5-dibromo).
Expected Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three signals in the aromatic region (approx. 7.0-8.0 ppm). The proton at C5 (between the two bromines) would likely be the most downfield, appearing as a doublet. The protons at C3 and C6 would appear as a doublet and a doublet of doublets, respectively, with coupling constants characteristic of aromatic systems.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -OCF₃ group will be significantly influenced by the fluorine atoms, likely showing a quartet. The two carbons bonded to bromine will be shifted downfield.
-
¹⁹F NMR: A single, sharp singlet is expected around -58 to -64 ppm, characteristic of the -OCF₃ group.[9][10]
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 318, 320, and 322.
Reactivity and Synthetic Utility
The true value of this compound lies in its potential for selective chemical transformations, making it a versatile intermediate.
Site-Selective Cross-Coupling Reactions
The electronic and steric differences between the two bromine atoms (C1 vs. C2) create an opportunity for site-selective cross-coupling reactions. The C-Br bond at the C1 position, being ortho to the electron-withdrawing -OCF₃ group, is generally more activated towards oxidative addition in palladium-catalyzed cycles (e.g., Suzuki, Stille, Sonogashira couplings) compared to the C-Br bond at C2. This differential reactivity allows for a stepwise functionalization of the aromatic ring.
Experimental Rationale: A researcher can perform a Suzuki-Miyaura coupling using carefully controlled conditions (e.g., a specific palladium catalyst, lower temperature, 1.0 eq of boronic acid) to favor reaction at the more activated C1 position. After isolation of the mono-arylated product, a second, different boronic acid can be coupled at the C2 position under more forcing conditions, enabling the synthesis of complex, unsymmetrical biaryl structures.[11][12]
Role of the Trifluoromethoxy Group
The -OCF₃ group is a bioisostere of other functional groups and is highly prized in drug design for several reasons:[4][13]
-
Enhanced Lipophilicity: It significantly increases the molecule's fat-solubility, which can improve its ability to cross the blood-brain barrier or other cellular membranes.
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.
Applications in Drug Discovery and Beyond
Given its structural motifs, this compound is an ideal starting material for synthesizing novel compounds in several research areas:
-
Pharmaceutical Intermediates: It is a key precursor for creating libraries of novel small molecules for high-throughput screening. The dibromo functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[8]
-
Agrochemicals: The trifluoromethoxy group is a common feature in modern pesticides and herbicides, suggesting the utility of this compound as a scaffold in agrochemical research.
-
Materials Science: Polyhalogenated aromatic compounds are precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. The polarity and rigidity imparted by the -OCF₃ group can be exploited to fine-tune material properties.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. However, based on data for closely related isomers and analogs, the following precautions are strongly advised:[14][15][16][17]
-
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity (Oral, Category 4): May be harmful if swallowed.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
-
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors or mists.
-
Ground and bond containers when transferring material to prevent static discharge.[16]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[15]
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound represents a strategic and versatile chemical intermediate. While detailed experimental characterization is not yet prevalent in public literature, its structure offers clear and predictable pathways for advanced chemical synthesis. Its capacity for selective functionalization via cross-coupling, combined with the favorable pharmacokinetic properties imparted by the trifluoromethoxy group, positions it as a valuable tool for researchers aiming to develop next-generation pharmaceuticals, agrochemicals, and functional materials. As with any specialized chemical, proper handling and safety precautions are paramount.
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An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-4-(trifluoromethoxy)benzene, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and materials science. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It is a highly lipophilic and metabolically stable electron-withdrawing group that can enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets. This compound, with its unique combination of a trifluoromethoxy group and two bromine atoms on an aromatic ring, serves as a versatile intermediate for the synthesis of complex organic molecules. The two bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.[1]
Chemical Identity and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 1682-06-0
-
Molecular Formula: C₇H₃Br₂F₃O
-
Molecular Weight: 319.90 g/mol
-
Appearance: Expected to be a colorless to light-yellow liquid or solid.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 319.90 g/mol | Calculated |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 319.84822 Da | PubChem |
| Monoisotopic Mass | 317.85027 Da | PubChem |
| Topological Polar Surface Area | 9.2 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Diazotization of 4-(trifluoromethoxy)aniline: The amino group of 4-(trifluoromethoxy)aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid).
-
Sandmeyer-type Reaction: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to introduce the two bromine atoms onto the aromatic ring. The ortho- and para-directing effect of the trifluoromethoxy group would favor the formation of the 1,2-dibromo isomer.
Caption: Proposed synthesis of this compound.
Causality in Experimental Choices
-
Low Temperature for Diazotization: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Copper(I) Bromide Catalyst: Copper(I) bromide is a classic and effective catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a bromine atom.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to the three adjacent protons. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet for the -OCF₃ group. |
| Mass Spec. | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its two bromine atoms, which can be selectively functionalized through various cross-coupling reactions. This allows for the sequential introduction of different substituents, making it a valuable building block for creating complex molecules.[1][2]
Cross-Coupling Reactions
The bromine atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Reactivity of this compound.
Applications in Drug Discovery
The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. The ability to selectively functionalize the two bromine atoms allows for the creation of a diverse library of compounds for screening and lead optimization.[1]
Safety, Handling, and Disposal
As with any chemical, proper safety precautions must be taken when handling this compound. While specific toxicological data for this compound is limited, information from related brominated and fluorinated aromatic compounds suggests that it should be handled with care.
Hazard Identification
Based on analogous compounds, potential hazards include:
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling.
Accidental Release and Disposal
-
Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a trifluoromethoxy group and two reactive bromine atoms makes it an important intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, reactivity, and safe handling, which will be beneficial for researchers and professionals working with this compound.
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The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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A Comprehensive Safety and Handling Guide for 1,2-Dibromo-4-(trifluoromethoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Hazard Profile Synthesis
Identification
| Property | Value |
| Chemical Name | 1,2-Dibromo-4-(trifluoromethoxy)benzene |
| Molecular Formula | C₇H₃Br₂F₃O |
| Molecular Weight | 319.90 g/mol |
| Structure | OFFFBrBr |
Rationale for Hazard Profile Synthesis
-
Dibromobenzene: Halogenated aromatic compounds are known skin and eye irritants.
-
Trifluoromethoxy Group: This group can influence the compound's reactivity and metabolic profile.
-
Overall Structure: The combination of these groups suggests the substance should be handled as a hazardous compound, with particular attention to dermal, ocular, and inhalation routes of exposure.
Predicted Hazard Classification (GHS)
Based on data from analogous compounds like 1,2-dibromo-4-(trifluoromethyl)benzene and 1,2-dibromo-4-fluorobenzene, a conservative GHS classification is proposed.[1][2] This approach ensures that safety measures are commensurate with the highest potential risk.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][3]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not definitively classified, it should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[2]
Physical and Chemical Properties
Quantitative data for the target compound is scarce. The table below includes data from a close structural analog, 1,2-Dibromo-4-(trifluoromethyl)benzene, to provide a reasonable estimation for handling and storage considerations.[5]
| Property | Estimated Value (based on C₇H₃Br₂F₃) | Source |
| Molecular Weight | 303.9 g/mol | [1][5] |
| Boiling Point | 102-104 °C (at 10 mmHg) | [5] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred |
Core Safety Protocols and Risk Mitigation
The guiding principle for handling compounds with incomplete safety data is ALARA (As Low As Reasonably Achievable). All exposure should be minimized through a combination of engineering controls, personal protective equipment, and rigorous handling protocols.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.[6][7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but they must be inspected before use and changed immediately if contamination is suspected.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][6]
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[4] Closed-toe shoes are required.[6]
Safe Handling and Storage Protocol
Protocol: Handling the Reagent
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned.
-
Transfer: Use chemically compatible spatulas or pipettes for transfers. Avoid generating dust or aerosols.
-
Housekeeping: Clean any spills immediately, as detailed in Section 5. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Heating: If heating is required, be aware that vapor/air mixtures can be explosive upon intense warming.[4] Use controlled heating methods like oil baths and ensure the setup is within the fume hood.
Storage:
-
Store in a tightly closed, properly labeled container.[3][4]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6][7]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[8][9] Do not store near combustible materials.[6]
Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical. The following workflow and procedures should be clearly posted and understood by all personnel.
Caption: Emergency response workflow following an exposure event.
First-Aid Measures:
-
Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][11] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill Management and Waste Disposal
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be treated as hazardous waste.
Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[3]
Caption: Logical flow for proper hazardous waste segregation.
Toxicological Profile (Inferred)
While specific toxicological studies on this compound are not available, the following effects can be inferred from its structural class:
-
Irritation: The presence of two bromine atoms on the aromatic ring strongly suggests it will be irritating to the skin, eyes, and respiratory system.[2] Direct contact should be avoided.
-
Systemic Effects: Halogenated aromatic compounds can have various systemic effects. Acute exposure may lead to symptoms like headache, dizziness, or nausea.[10] There is no data available on chronic exposure, carcinogenicity, or mutagenicity, so exposure should be minimized at all times.
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. In the absence of a specific SDS, a safety protocol built on the analysis of its structural analogues provides a robust framework for risk mitigation. Adherence to the engineering controls, PPE requirements, and handling procedures outlined in this guide is paramount for ensuring the safety of all laboratory personnel.
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physical properties of 1,2-Dibromo-4-(trifluoromethoxy)benzene
An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-4-(trifluoromethoxy)benzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, halogenated aromatic compounds serve as critical building blocks. This compound is one such compound, distinguished by its unique substitution pattern: two adjacent bromine atoms and a trifluoromethoxy group. This arrangement imparts specific reactivity and physical characteristics that are of significant interest to medicinal chemists and materials scientists. Understanding its core physical properties is not merely an academic exercise; it is fundamental to its application in designing novel molecular entities, predicting its behavior in reaction media, and ensuring its safe handling and storage. This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, grounded in established analytical techniques.
Chemical Identity and Molecular Structure
For absolute clarity in research and development, precise identification is paramount. This compound is registered under CAS Number 1682-06-0 [1]. Its molecular structure and formula dictate its fundamental properties.
-
Molecular Formula: C₇H₃Br₂F₃O[1]
-
Synonyms: While less common, it may be referred to by its IUPAC name or variations thereof.
-
Molecular Weight: 319.90 g/mol
The spatial arrangement of its constituent atoms is visualized below.
Caption: Experimental workflow for boiling point determination.
Melting Point Determination (Hypothetical for a Solid Analogue)
While this compound is likely a liquid, understanding melting point determination is crucial for characterizing solid derivatives or impurities. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range. [2] Causality and Principle: Melting involves overcoming the intermolecular forces holding a crystal lattice together. This requires a specific amount of thermal energy, corresponding to a characteristic temperature. The process is observed by heating a small, powdered sample in a capillary tube and recording the temperature range from the first appearance of liquid to complete liquefaction. [3][4] Detailed Protocol:
-
Sample Preparation: Finely powder a small amount of the solid compound. [5]2. Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm. [2]3. Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp). 4. Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute for an accurate reading. [2]5. Observation & Recording: Record the temperature (T₁) when the first drop of liquid appears and the temperature (T₂) when the entire sample becomes a clear liquid. The melting point is reported as the range T₁–T₂. [5]
Spectroscopic Characterization Protocols
Spectroscopy is indispensable for confirming the molecular structure and purity of a compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework. [6] Causality and Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. The energy required to "flip" them between these states is measured, and this energy is highly sensitive to the local electronic environment of each nucleus. [7]This provides information on the number of different types of protons, their neighbors (via spin-spin splitting), and their chemical nature (via chemical shift). [6] Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer. [7][8]3. Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. [8]4. Analysis: Cap the NMR tube and place it in the spectrometer's sample holder (spinner). The instrument will then acquire the data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy excels at identifying the functional groups present in a molecule.
Causality and Principle: Chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes (stretching, bending). [9][10]An FTIR spectrometer measures this absorption, producing a spectrum where peaks correspond to specific functional groups (e.g., C-O, C-Br, aromatic C-H). [11] Attenuated Total Reflectance (ATR) Protocol:
-
Background Scan: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum. [12]2. Sample Application: Place one or two drops of the liquid sample directly onto the ATR crystal, ensuring it is fully covered. [12][13]3. Sample Scan: Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [13]4. Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prepare for the next sample. [13]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. [14][15] Causality and Principle: The technique involves ionizing a molecule (e.g., via electrospray ionization - ESI) to create a charged species. [14]This ion is then accelerated through a magnetic or electric field, and its mass-to-charge ratio (m/z) is precisely measured. [15]This allows for the determination of the molecular weight with high accuracy.
Sample Preparation Protocol (for ESI-MS):
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile. [16]2. Dilution: Create a dilute working solution by taking a small aliquot (e.g., 10-100 µL) of the stock solution and diluting it into 1 mL of the same solvent. The final concentration should be in the low µg/mL range. [16]3. Filtration: If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's delicate tubing. [16]4. Vial Transfer: Transfer the final, clear solution to an appropriate autosampler vial for analysis.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care.
-
Hazard Statements: A related compound, 1,2-Dibromo-4-(trifluoromethyl)benzene, is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life). [17]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [18][19]Store containers tightly closed in a cool, dry place. [20]
Conclusion
This compound is a specialized halogenated aromatic compound with distinct physical properties derived from its unique substitution pattern. While likely a liquid at room temperature, its definitive characterization relies on a suite of established analytical techniques. The protocols for determining its boiling point and for obtaining its spectroscopic fingerprint (NMR, FTIR, MS) provide the necessary framework for researchers to verify its identity, assess its purity, and confidently employ it in further synthetic applications. Adherence to rigorous safety protocols is essential for its responsible use in the laboratory.
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Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling of 1,2-Dibromo-4-(trifluoromethoxy)benzene
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable, yet challenging, substrate: 1,2-Dibromo-4-(trifluoromethoxy)benzene . This molecule is an attractive building block for creating complex biaryl and polyaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3]
Its synthetic utility is derived from three key features:
-
Two Ortho Bromine Atoms: Offering the potential for sequential, site-selective functionalization to build molecular complexity in a controlled manner.
-
A Strong Electron-Withdrawing Group (-OCF₃): This group significantly influences the electronic properties of the aromatic ring, activating the carbon-bromine bonds for oxidative addition.[4]
-
Potential for Regiocontrol: The electronic and steric differences between the two bromine atoms allow for selective mono-arylation before proceeding to a second, different coupling, opening pathways to unsymmetrical terphenyl derivatives.
This document provides a deep dive into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for performing both selective mono- and double Suzuki couplings on this substrate.
The Engine of C-C Bond Formation: The Suzuki Coupling Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing any Suzuki reaction. The process is a catalytic cycle centered on a palladium complex, which seamlessly transitions between Pd(0) and Pd(II) oxidation states through three fundamental steps.[2][4][5]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide. This is often the rate-determining step of the entire process.[1][2] The presence of the electron-withdrawing -OCF₃ group on our substrate accelerates this step by making the aryl halide more electrophilic.[4][6]
-
Transmetalation: In this phase, the organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the ligand exchange on the palladium center.[1][7][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][9]
Strategic Considerations for Coupling with this compound
The Crucial Question of Regioselectivity
When attempting a mono-coupling, predicting which bromine atom reacts first is essential. The outcome is a balance of electronic and steric factors.
-
Electronic Effects: The -OCF₃ group exerts a strong electron-withdrawing effect, activating both C-Br bonds towards oxidative addition. The effect is stronger at the ortho position (C1-Br) and para position, and slightly weaker at the meta position (C2-Br).
-
Steric Hindrance: The C1-Br is significantly more sterically hindered, being flanked by the -OCF₃ group and the C2-Br. The C2-Br is less encumbered.
Optimizing the Reaction Components
The success of the coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are reliably reduced in situ to the active Pd(0) catalyst.[5][12] For challenging couplings, Pd₂(dba)₃ is often preferred. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands are critical.[13][14] They accelerate both the oxidative addition of the electron-deficient aryl bromide and the final reductive elimination step, preventing catalyst decomposition and improving yields.[13][15][16] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong base is required to facilitate the transmetalation by forming the active boronate species.[9] K₃PO₄ is often effective for less reactive or sterically hindered partners. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent mixed with water is standard.[9] The water is necessary to dissolve the inorganic base. Crucially, the solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[5] |
Experimental Protocols
Safety First: Handling Reagents
-
This compound: Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and safety goggles.[17]
-
Palladium Catalysts: Palladium compounds can be toxic and are costly. Handle with care, avoiding inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).[18]
-
Solvents: 1,4-Dioxane and Toluene are flammable and have associated health risks. Use in a fume hood away from ignition sources.[19]
Protocol 1: Selective Mono-Arylation at the C2-Position
This protocol aims to selectively couple one equivalent of an arylboronic acid at the less sterically hindered C2 position.
Materials:
-
This compound
-
Arylboronic Acid (1.05 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents, 1 mol%)
-
SPhos (0.022 equivalents, 2.2 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.05 eq.), K₃PO₄ (2.5 eq.), Pd₂(dba)₃ (0.01 eq.), and SPhos (0.022 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting dibromide is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Double (Di-Suzuki) Arylation
This protocol is designed to achieve coupling at both the C1 and C2 positions.
Materials:
-
This compound
-
Arylboronic Acid (2.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents, 2 mol%)
-
XPhos (0.045 equivalents, 4.5 mol%)
-
Cs₂CO₃ (4.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents and stoichiometry listed above for the double coupling.
-
Add degassed toluene and degassed water via syringe to create a 4:1 solvent mixture.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. A higher temperature is often required to overcome the steric hindrance at the C1 position for the second coupling.
-
Monitor the reaction progress. This reaction may require a longer time (12-24 hours) to go to completion. Check for the disappearance of the mono-coupled intermediate.
-
Follow steps 6-9 from Protocol 1 for the workup and purification to isolate the desired di-arylated product.
Troubleshooting and Byproduct Mitigation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents. | Ensure thorough degassing of solvents. Increase temperature in 10 °C increments. Use a more active ligand system (e.g., Buchwald ligands). Verify the purity of the boronic acid. |
| Poor Mono-selectivity | Stoichiometry of boronic acid is too high; Reaction run for too long or at too high a temperature. | Use precisely 1.0-1.05 equivalents of boronic acid. Monitor the reaction closely and stop it once the starting material is consumed. Lower the reaction temperature. |
| Protodeboronation | Presence of excess water or acidic impurities; Base is too weak or has poor solubility. | Ensure reagents are dry and the base is of high quality. Use a stronger base like K₃PO₄. Boronic esters (e.g., pinacol esters) are sometimes more resistant to this side reaction.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | This is a direct result of catalyst oxidation.[5] Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Dehalogenation | The aryl halide is reduced instead of coupled. | This can sometimes occur with highly active catalysts or certain substrates.[20] Consider using a slightly less active catalyst system or lowering the reaction temperature. |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be realized through the strategic application of the Suzuki-Miyaura cross-coupling. By carefully controlling stoichiometry, researchers can achieve selective mono-arylation at the less hindered C2 position. Alternatively, by using an excess of the boronic acid and more forcing conditions, exhaustive di-arylation can be accomplished. A judicious choice of a bulky, electron-rich phosphine ligand in combination with an appropriate base and rigorously deoxygenated solvents is critical to achieving high yields and minimizing byproduct formation. The protocols and principles outlined herein provide a robust framework for the successful application of this versatile building block in complex molecule synthesis.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Available from: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(27), 8273-8281. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Chempall. Exploring Catalyst Options: Suzuki Coupling with Palladium. Available from: [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(7), 455-468. Available from: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]
-
Blakemore, D. C., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters, 17(9), 2218-2221. Available from: [Link]
-
Thimmappa, R., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. Available from: [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020-07-01). Available from: [Link]
-
Oregon State University. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Available from: [Link]
-
Jin, M.-J., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(14), 5149-5152. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014-07-07). Available from: [Link]
-
D’Amato, E., & Genc, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molbank, 2019(1), M1045. Available from: [Link]
-
Stanek, K., et al. (2007). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry, 3, 11. Available from: [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17108-17110. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309. Available from: [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19205-19253. Available from: [Link]
-
Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. Available from: [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-08). Available from: [Link]
-
Wang, F., et al. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 20(17), 5328-5331. Available from: [Link]
Sources
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cross-coupling reactions involving 1,2-Dibromo-4-(trifluoromethoxy)benzene
An In-Depth Guide to Cross-Coupling Reactions Involving 1,2-Dibromo-4-(trifluoromethoxy)benzene: Protocols and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound emerges as a highly valuable scaffold for the construction of complex molecular architectures. Its utility is rooted in two key features: the presence of a trifluoromethoxy (-OCF₃) group and two differentially positioned bromine atoms. The -OCF₃ group is a prized substituent in drug design, known for enhancing metabolic stability, increasing lipophilicity, and modulating bioavailability.[1] The two bromine atoms serve as versatile handles for sequential and regioselective cross-coupling reactions, enabling the controlled, stepwise introduction of diverse functionalities.
This guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling reactions involving this substrate, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic principles governing regioselectivity and provide detailed, field-proven protocols for researchers and drug development professionals.
Core Principle: Understanding Regioselectivity
The primary challenge and opportunity when working with polyhalogenated arenes is controlling which halogen reacts first.[2] In this compound, the C-Br bonds are electronically distinct due to the influence of the potent electron-withdrawing trifluoromethoxy group.
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The reactivity order for this step is generally C-I > C-Br > C-Cl. For identical halogens, the reaction is faster at carbon centers that are more electron-deficient. The -OCF₃ group deactivates the aromatic ring through induction. This effect is more pronounced at the ortho (C2) and para (C4) positions. Since the bromine is at C2 (ortho), this C-Br bond is more electron-deficient and thus more susceptible to oxidative addition than the C-Br bond at the C1 (meta) position.
Therefore, mono-functionalization is predicted to occur selectively at the C2 position , ortho to the trifluoromethoxy group. This inherent electronic bias provides a reliable strategy for selective synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1.1: Regioselective Mono-Arylation
This protocol targets the selective substitution at the more reactive C2 position.
-
Reagents & Stoichiometry:
Reagent M.W. Amount Equivalents This compound 321.91 322 mg (1.0 mmol) 1.0 Arylboronic Acid - 1.1 mmol 1.1 Pd(PPh₃)₄ 1155.56 35 mg (0.03 mmol) 0.03 K₂CO₃ (2M aq. solution) 138.21 2.0 mL 4.0 | Toluene | - | 10 mL | - |
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Equip the flask with a reflux condenser and purge with argon for 10-15 minutes.
-
Add degassed toluene via syringe, followed by the aqueous K₂CO₃ solution.
-
Heat the mixture to 85-90 °C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 1.2: Di-Arylation
This protocol aims to substitute both bromine atoms.
-
Reagents & Stoichiometry:
Reagent M.W. Amount Equivalents This compound 321.91 322 mg (1.0 mmol) 1.0 Arylboronic Acid - 2.5 mmol 2.5 Pd(dppf)Cl₂ 731.70 22 mg (0.03 mmol) 0.03 Cs₂CO₃ 325.82 978 mg (3.0 mmol) 3.0 | 1,4-Dioxane/H₂O (4:1) | - | 10 mL | - |
-
Procedure:
-
Follow steps 1-3 from Protocol 1.1, using the reagents listed above.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until the mono-arylated intermediate is fully consumed (typically 12-24 hours).
-
Follow steps 6-8 from Protocol 1.1 for workup and purification.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. [4]It typically employs a dual catalytic system of palladium and copper(I). [5][6]
Mechanism: A Dual Catalytic System
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of Pd(0) to the C-Br bond.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex. The final reductive elimination step yields the arylalkyne product. [4]
Caption: Workflow for sequential Sonogashira coupling.
Experimental Protocols
Protocol 2.1: Regioselective Mono-Alkynylation
-
Reagents & Stoichiometry:
Reagent M.W. Amount Equivalents This compound 321.91 322 mg (1.0 mmol) 1.0 Terminal Alkyne - 1.1 mmol 1.1 Pd(PPh₃)₂Cl₂ 701.90 14 mg (0.02 mmol) 0.02 Copper(I) Iodide (CuI) 190.45 8 mg (0.04 mmol) 0.04 Triethylamine (Et₃N) 101.19 420 µL (3.0 mmol) 3.0 | THF (anhydrous) | - | 10 mL | - |
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor by TLC.
-
Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by silica gel column chromatography.
-
Protocol 2.2: Di-Alkynylation
-
Reagents & Stoichiometry:
Reagent M.W. Amount Equivalents This compound 321.91 322 mg (1.0 mmol) 1.0 Terminal Alkyne - 2.5 mmol 2.5 Pd(PPh₃)₂Cl₂ 701.90 21 mg (0.03 mmol) 0.03 Copper(I) Iodide (CuI) 190.45 11 mg (0.06 mmol) 0.06 Diisopropylamine (DIPA) 101.19 525 µL (3.75 mmol) 3.75 | DMF (anhydrous) | - | 10 mL | - |
-
Procedure:
-
Follow steps 1-4 from Protocol 2.1 using the reagents above.
-
Heat the reaction to 60-70 °C and stir until the mono-alkynylated intermediate is consumed.
-
For workup, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. [7][8]The reaction typically requires a strong, non-nucleophilic base and bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. [9][10]
Mechanism: The Role of Ligand and Base
The mechanism is analogous to other cross-coupling reactions but with distinct features:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. The strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The bulky ligand is crucial for promoting this step and preventing side reactions like β-hydride elimination. [7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
Protocol 3.1: Regioselective Mono-Amination
-
Reagents & Stoichiometry:
Reagent M.W. Amount Equivalents This compound 321.91 322 mg (1.0 mmol) 1.0 Amine (Primary or Secondary) - 1.2 mmol 1.2 Pd₂(dba)₃ 915.72 18 mg (0.02 mmol) 0.02 (0.04 Pd) XPhos 476.62 38 mg (0.08 mmol) 0.08 Sodium tert-butoxide (NaOtBu) 96.10 135 mg (1.4 mmol) 1.4 | Toluene (anhydrous) | - | 10 mL | - |
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox, add this compound.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench carefully by adding water.
-
Filter through Celite, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
-
Summary of Applications
The regioselective nature of these cross-coupling reactions allows for the synthesis of a vast array of complex molecules from a single starting material. By performing a mono-functionalization at the C2 position, a reactive C-Br handle remains at C1, which can be used in a subsequent, different cross-coupling reaction. This powerful one-pot or sequential strategy enables the creation of hetero-difunctionalized molecules, which are of high interest in medicinal chemistry and materials science.
| Reaction Type | Key Reagents | Typical Conditions | Selectivity |
| Suzuki-Miyaura | Boronic Acid, Pd Catalyst, Base | Toluene/H₂O or Dioxane/H₂O, 80-100 °C | High for C2 mono-arylation with ~1 eq. boronic acid |
| Sonogashira | Terminal Alkyne, Pd/Cu Catalyst, Amine Base | THF or DMF, RT to 70 °C | Excellent for C2 mono-alkynylation with ~1 eq. alkyne |
| Buchwald-Hartwig | Amine, Pd Catalyst, Bulky Ligand, Strong Base | Anhydrous Toluene or Dioxane, 100-110 °C | High for C2 mono-amination with ~1 eq. amine |
References
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-
D. A. Petrone, J. Ye, M. G. Lautens, "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups," PMC - NIH, 2016. [Link]
-
O. Y. Yuen, et al., "Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes," ResearchGate, 2023. [Link]
-
J. D. Bailey, et al., "Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity," ACS Publications, 2026. [Link]
-
Wikipedia contributors, "Cross-coupling reaction," Wikipedia, The Free Encyclopedia. [Link]
-
MDPI, "Advances in Cross-Coupling Reactions," MDPI, 2020. [Link]
-
O. Y. Yuen, et al., "Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes," PolyU Scholars Hub. [Link]
-
Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]
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Wikipedia contributors, "Sonogashira coupling," Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors, "Suzuki reaction," Wikipedia, The Free Encyclopedia. [Link]
-
J&K Scientific LLC, "Buchwald-Hartwig Cross-Coupling," J&K Scientific LLC, 2021. [Link]
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Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Link]
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NROChemistry, "Cross-Coupling Reactions," NROChemistry. [Link]
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J&K Scientific LLC, "Sonogashira Cross-Coupling," J&K Scientific LLC, 2021. [Link]
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Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]
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Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Link]
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NROChemistry, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2025. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
-
P. Langer, et al., "Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes," ResearchGate, 2025. [Link]
-
E. P. Leitão, L. M. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Journal of Biomedical Research & Environmental Sciences, 2024. [Link]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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The Strategic Utility of 1,2-Dibromo-4-(trifluoromethoxy)benzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design, particularly in the fields of medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, often referred to as a "super-halogen," bestows unique physicochemical properties upon a molecule, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics, without a significant increase in steric bulk.[1][2] This makes it a highly sought-after substituent in the development of novel pharmaceuticals and agrochemicals.
1,2-Dibromo-4-(trifluoromethoxy)benzene emerges as a particularly valuable and versatile building block. Its trifluoromethoxy group provides the aforementioned benefits, while the two bromine atoms at adjacent positions on the aromatic ring offer orthogonal handles for a variety of powerful cross-coupling reactions. The inherent electronic differences between the two bromine atoms, influenced by the electron-withdrawing trifluoromethoxy group, allow for regioselective functionalization, enabling the stepwise and controlled construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions. The protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on understanding the underlying principles that govern reactivity and selectivity.
Regioselectivity in Cross-Coupling Reactions: A Predictable Outcome
The synthetic utility of this compound is significantly enhanced by the predictable regioselectivity of its cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group deactivates the ortho-position (C1-Br) to a greater extent than the meta-position (C2-Br) towards oxidative addition to a palladium(0) catalyst. Consequently, the bromine atom at the 2-position is sterically more accessible and electronically more favorable for initial reaction. This inherent difference in reactivity allows for selective mono-functionalization at the C2 position, leaving the C1-bromine available for subsequent transformations.
This principle is supported by studies on analogous compounds, such as 1,4-dibromo-2-(trifluoromethyl)benzene, where site-selective Sonogashira and Suzuki-Miyaura reactions have been shown to occur preferentially at the bromine atom para to the electron-withdrawing group.[3][4]
Diagram 1: Regioselectivity in Cross-Coupling Reactions
Caption: General workflow for the regioselective functionalization of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.[5] this compound serves as an excellent substrate for regioselective Suzuki-Miyaura coupling, allowing for the controlled introduction of aryl or heteroaryl moieties.
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is designed to achieve selective coupling at the more reactive C2-bromine position.
Reaction Scheme:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.[6] PdCl₂(dppf) is also highly effective and can offer improved stability and reactivity for challenging substrates. |
| Boronic Acid | Arylboronic acid or Heteroarylboronic acid (1.1 - 1.2 eq.) | A slight excess of the boronic acid is used to ensure complete consumption of the starting material. |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) | The base is crucial for the transmetalation step of the catalytic cycle.[5] Cesium carbonate is often more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (0.03-0.05 eq.) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and vinyl alkynes.[7] These motifs are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. The regioselective Sonogashira coupling of this compound allows for the introduction of an alkyne group at the C2 position.
Protocol 2: Regioselective Mono-Sonogashira Coupling
This protocol is adapted from procedures for the site-selective Sonogashira coupling of a similar substrate, 1,4-dibromo-2-(trifluoromethyl)benzene.[3]
Reaction Scheme:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective palladium(II) precatalyst for Sonogashira couplings.[8] |
| Copper Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is a crucial co-catalyst that facilitates the formation of the copper acetylide intermediate.[7] |
| Terminal Alkyne | 1.1 - 1.2 eq. | A slight excess is used to drive the reaction to completion. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq.) | The amine base serves to neutralize the HX byproduct and to deprotonate the terminal alkyne. |
| Solvent | Anhydrous THF or DMF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | Room Temperature to 60 °C | The reaction can often proceed at or near room temperature, but gentle heating may be required for less reactive substrates. |
| Reaction Time | 2-8 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the copper(I) iodide (0.05-0.1 eq.).
-
Add the anhydrous, degassed solvent.
-
Add the base followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
Protocol 3: Double Buchwald-Hartwig Amination (Hypothetical/Adapted)
This protocol is adapted from the microwave-assisted procedure for a similar substrate and may require optimization.
Reaction Scheme:
| Parameter | Condition | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2-5 mol%) | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands like XPhos are highly effective for C-N bond formation.[11] |
| Amine | Primary or Secondary Amine (2.2 eq.) | A slight excess of the amine is used for the double amination. |
| Base | NaOt-Bu (2.5 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Anhydrous conditions are crucial for this reaction. |
| Temperature | 110-150 °C (Microwave or Conventional Heating) | Elevated temperatures are typically necessary. Microwave irradiation can significantly reduce reaction times.[11][12] |
| Reaction Time | 10-30 minutes (Microwave) or 12-24 hours (Conventional) | Monitor by LC-MS. |
Step-by-Step Methodology (Microwave):
-
To a microwave reaction vial, add this compound (1.0 eq.), the amine (2.2 eq.), NaOt-Bu (2.5 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), and XPhos (0.04-0.1 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature for the specified time.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[11][12][13] It provides a powerful method for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction with this compound is expected to favor reaction at the C2-bromine.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
Protocol 4: Regioselective Heck Reaction (General Protocol)
This is a general protocol and may require optimization for specific alkenes.
Reaction Scheme:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.[14] |
| Ligand | P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%) | Phosphine ligands are often required to stabilize the palladium catalyst and promote the reaction. |
| Alkene | 1.2-1.5 eq. | An excess of the alkene is typically used. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 eq.) | The base is necessary to regenerate the active Pd(0) catalyst. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 80-120 °C | Heating is generally required. |
| Reaction Time | 6-24 hours | Monitor by GC-MS or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), the ligand (0.04-0.1 eq.), and the base (1.5-2.0 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The trifluoromethoxy group is a key feature in a number of approved drugs and clinical candidates due to its ability to enhance metabolic stability and cell membrane permeability.[1] The versatile reactivity of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. For example, the biaryl and heteroaryl-aryl scaffolds constructed via Suzuki-Miyaura coupling are common in kinase inhibitors and other therapeutic agents.[5][10] The alkynyl-aryl structures formed from Sonogashira coupling can be found in various natural products and pharmaceuticals.
While direct examples of the use of this compound in the synthesis of specific marketed drugs are not readily found in the public domain, its structural motifs are highly relevant to modern drug discovery. The protocols provided herein offer a gateway to the synthesis of novel compounds for biological screening.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The presence of two differentiable bromine atoms, in conjunction with the beneficial properties of the trifluoromethoxy group, allows for the regioselective and sequential construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a powerful toolkit for researchers to access a wide array of novel compounds with potential applications in drug discovery and materials science. The provided protocols, grounded in established chemical principles and adapted from closely related systems, offer a solid foundation for the successful application of this strategic synthetic intermediate.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
-
Langer, P., et al. (2011). Site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene: Synthesis and properties of fluorinated alkynylbenzenes. Beilstein Journal of Organic Chemistry, 7, 1266-1273. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 124(7), 1162-1163. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Jia, Y., et al. (2019). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 4(7), 12345-12353. [Link]
-
Jia, Y., et al. (2019). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 4(7), 12345-12353. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
King, A. O., & Negishi, E. I. (1977). A general synthesis of terminal and internal arylalkynes by the palladium-catalyzed reaction of alkynylzinc reagents with aryl halides. Journal of Organic Chemistry, 42(10), 1821-1823. [Link]
-
Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Langer, P., et al. (2011). Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. Synlett, 2011(04), 541-544. [Link]
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The Strategic Utility of 1,2-Dibromo-4-(trifluoromethoxy)benzene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This application note provides a detailed exploration of 1,2-Dibromo-4-(trifluoromethoxy)benzene as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the nuanced reactivity of this compound, providing experimentally validated protocols for its regioselective functionalization and showcasing its potential in the construction of diverse molecular scaffolds.
The trifluoromethoxy group is prized for its strong electron-withdrawing nature and high lipophilicity, which can lead to improved metabolic stability, enhanced membrane permeability, and favorable binding interactions with biological targets.[1] this compound offers two reactive bromine atoms, presenting a unique opportunity for sequential and regioselective cross-coupling reactions. This allows for the controlled and predictable introduction of diverse functionalities, making it a powerful tool in the medicinal chemist's arsenal.
Regioselectivity in Cross-Coupling Reactions: A Predictable Nuance
A critical consideration when working with this compound is the differential reactivity of the two bromine atoms. The bromine atom at the 2-position is ortho to the electron-withdrawing trifluoromethoxy group, while the bromine at the 1-position is meta. This electronic disparity, coupled with steric considerations, allows for a high degree of regioselectivity in palladium-catalyzed cross-coupling reactions.
Based on studies of analogous compounds, such as 1,4-dibromo-2-(trifluoromethyl)benzene, it is well-established that the bromine atom para to the strong electron-withdrawing group exhibits higher reactivity in Sonogashira couplings. This preference is attributed to the increased electrophilicity of the carbon center at that position, facilitating oxidative addition to the palladium catalyst. By analogy, for this compound, the bromine at the 2-position (ortho to the -OCF₃ group) is expected to be more activated towards oxidative addition than the bromine at the 1-position. This predictable regioselectivity is a key advantage, enabling the stepwise construction of complex molecules.
Application in the Synthesis of Substituted Benzofurans
Substituted benzofurans are a prominent scaffold in a multitude of biologically active compounds. The following protocol outlines a potential synthetic route to a 2-aryl-5-(trifluoromethoxy)benzofuran derivative, leveraging the regioselective Sonogashira coupling of this compound.
Experimental Workflow: Benzofuran Synthesis
Caption: Workflow for the synthesis of a substituted benzofuran.
Protocol 1: Synthesis of 2-(Phenylethynyl)-1-bromo-4-(trifluoromethoxy)benzene
This protocol details the regioselective Sonogashira coupling at the more reactive C-2 position.
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), Phenylacetylene (1.1 eq) | A slight excess of the alkyne ensures complete consumption of the starting material. |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | A standard and effective catalyst system for Sonogashira couplings. |
| Base | Triethylamine (Et₃N, 3.0 eq) | Acts as a scavenger for the HBr generated and facilitates the formation of the copper acetylide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent that effectively dissolves the reactants and catalyst. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to form 2-Phenyl-5-(trifluoromethoxy)benzofuran
This step involves a copper- or palladium-catalyzed intramolecular cyclization.
| Parameter | Value | Justification |
| Reactant | 2-(Phenylethynyl)-1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) | The product from the previous step. |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq) | A suitable base to promote the cyclization. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A high-boiling polar aprotic solvent suitable for this type of cyclization. |
| Temperature | 100-120 °C | Elevated temperature is typically required to drive the intramolecular reaction. |
| Reaction Time | 6-12 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-(Phenylethynyl)-1-bromo-4-(trifluoromethoxy)benzene and potassium carbonate.
-
Add anhydrous DMF and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired benzofuran.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted therapeutics in oncology and immunology. The unique electronic properties of the trifluoromethoxy group can be exploited to modulate the binding affinity and selectivity of these inhibitors. This compound serves as an excellent starting point for the synthesis of diverse kinase inhibitor scaffolds through sequential cross-coupling reactions.
Experimental Workflow: Kinase Inhibitor Scaffold Synthesis
Caption: Workflow for a kinase inhibitor scaffold synthesis.
Protocol 3: Synthesis of 2-(Pyridin-3-yl)-1-bromo-4-(trifluoromethoxy)benzene
This protocol details a regioselective Suzuki-Miyaura coupling to introduce a heteroaryl moiety, a common feature in kinase inhibitors.
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), 3-Pyridylboronic acid (1.2 eq) | A slight excess of the boronic acid drives the reaction to completion. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) | A robust and widely used catalyst for Suzuki couplings. |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq) | An effective inorganic base for the Suzuki reaction. |
| Solvent System | 1,4-Dioxane and Water (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Heating is typically required for efficient coupling. |
| Reaction Time | 8-16 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, 3-pyridylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of N-(Methyl)-2-(pyridin-3-yl)-4-(trifluoromethoxy)aniline
This protocol describes a Buchwald-Hartwig amination to introduce a key nitrogen linkage.
| Parameter | Value | Justification |
| Reactant | 2-(Pyridin-3-yl)-1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), Methylamine (2.0 M solution in THF, 1.5 eq) | The product from the previous step and the amine coupling partner. |
| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%) | A highly active catalyst system for Buchwald-Hartwig aminations. |
| Base | Sodium tert-butoxide (NaOtBu, 1.4 eq) | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Anhydrous Toluene | A common solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Elevated temperature is necessary for efficient C-N bond formation. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed Schlenk tube, add 2-(Pyridin-3-yl)-1-bromo-4-(trifluoromethoxy)benzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the methylamine solution.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final product.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis. Its key advantages lie in the predictable regioselectivity of its two bromine atoms in cross-coupling reactions, driven by the electronic influence of the trifluoromethoxy group. This allows for the controlled, stepwise introduction of molecular complexity, making it an ideal starting material for the synthesis of diverse and valuable scaffolds such as substituted benzofurans and kinase inhibitors. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this versatile compound in their drug discovery and development endeavors.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Langer, P., & Dolhem, E. (2005). Site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene: synthesis and properties of fluorinated alkynylbenzenes. European Journal of Organic Chemistry, 2005(18), 3947-3957. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of benzofurans. Chemical Reviews, 111(5), PR215-PR283. [Link]
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Surana, P., & S. R. (2021). A comprehensive review on recent advances in the synthesis of benzofuran derivatives. Synthetic Communications, 51(13), 1935-1965. [Link]
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Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Technical Guide: Reaction Conditions and Synthetic Applications of 1,2-Dibromo-4-(trifluoromethoxy)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Fluorinated Building Block
1,2-Dibromo-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its strategic importance lies in the combination of two key structural features: two adjacent bromine atoms, which can be selectively functionalized, and a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This guide provides an in-depth exploration of the reaction conditions for utilizing this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.[2][3]
PART 1: Compound Profile and Safety Mandates
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1682-06-0 | |
| Molecular Formula | C₇H₃Br₂F₃O | |
| Molecular Weight | 319.90 g/mol | [4] |
| Physical Form | Not specified, likely liquid or low-melting solid | - |
| Boiling Point | Data not available for the 1,2-dibromo isomer. The related 1-bromo-4-(trifluoromethoxy)benzene boils at 80 °C / 50 mmHg.[5] | [5] |
| Density | Data not available for the 1,2-dibromo isomer. The related 1-bromo-4-(trifluoromethoxy)benzene has a density of 1.622 g/mL at 25 °C.[5] | [5] |
Note: Experimental data for the title compound is sparse. Properties of the closely related 1-bromo-4-(trifluoromethoxy)benzene are provided for estimation.
Critical Safety Protocols and Handling
Safe handling of halogenated organic compounds is paramount. Based on data for structurally similar chemicals, this compound should be treated as a hazardous substance.[6][7][8]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[7]
-
Skin Protection : Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a flame-retardant lab coat.[7]
-
Respiratory Protection : Use only in a well-ventilated fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate filter.[8]
-
-
Handling and Storage :
-
Emergency Procedures :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Call a physician.[7]
-
Spills : Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]
-
PART 2: Synthetic Pathways and Core Applications
The primary utility of this compound lies in its capacity to undergo sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. This allows for the controlled construction of complex molecular architectures.
The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding and optimizing reaction conditions.[3] The cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step and is favored by electron-poor aromatic rings and strong σ-donating ligands on the palladium.[2]
-
Transmetalation : The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing a halide.[9]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.[3]
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- 5. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
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Catalytic Systems for Reactions of 1,2-Dibromo-4-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,2-Dibromo-4-(trifluoromethoxy)benzene
This compound is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifluoromethoxy (-OCF₃) group imparts unique properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of two bromine atoms at adjacent positions on the aromatic ring offers multiple opportunities for selective functionalization through various catalytic cross-coupling reactions. This guide provides a comprehensive overview of catalytic systems and detailed protocols for the strategic manipulation of this valuable synthetic intermediate.
The primary challenge and opportunity in utilizing this compound lies in achieving site-selective functionalization. The electronic environment created by the electron-withdrawing trifluoromethoxy group and the ortho- and meta-positioning of the two bromine atoms allows for controlled, stepwise reactions. This application note will delve into the nuances of achieving such selectivity in key palladium-catalyzed cross-coupling reactions.
Understanding Regioselectivity in Cross-Coupling Reactions
The two bromine atoms in this compound are not electronically equivalent. The bromine atom at the 2-position is ortho to the trifluoromethoxy group, while the bromine at the 1-position is meta. This electronic differentiation, coupled with steric considerations, allows for regioselective mono-functionalization under carefully controlled conditions. Generally, the C-Br bond at the position less influenced by the electron-withdrawing -OCF₃ group and with less steric hindrance is more susceptible to oxidative addition to the palladium catalyst. However, the choice of catalyst, ligands, and reaction conditions can often be tailored to favor reaction at a specific site.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic structures.[1][2] For this compound, this reaction can be controlled to achieve either mono- or diarylation.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is commonly employed.[3] The choice of ligand is crucial for tuning reactivity and selectivity. Bulky, electron-rich phosphine ligands can influence which C-Br bond undergoes oxidative addition first.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid partner for transmetalation.[4] The strength and nature of the base can impact reaction rates and yields.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[3]
Experimental Protocol: Selective Mono-Arylation
This protocol is designed to favor the synthesis of 2-bromo-4-aryl-1-(trifluoromethoxy)benzene derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol).
-
Add the arylboronic acid (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Ensure the reaction mixture is under a positive pressure of inert gas and stir at room temperature for 10 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 8 | 75-85 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 80-90 |
| 4-(Trifluoromethyl)phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 95 | 12 | 70-80 |
Note: Yields are representative and may vary based on specific substrate and reaction optimization.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Dibromo-4-(trifluoromethoxy)benzene Reaction Products
Introduction
1,2-Dibromo-4-(trifluoromethoxy)benzene (CAS No. 1682-06-0) is a valuable halogenated aromatic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis, typically via electrophilic bromination of 1-Bromo-4-(trifluoromethoxy)benzene, often yields a crude product contaminated with unreacted starting materials, regioisomers, and reaction byproducts. The structural similarity of these impurities to the target compound presents a significant purification challenge.
This guide provides a comprehensive framework for troubleshooting common issues encountered during the purification of this compound. It offers detailed protocols and expert insights to help researchers, scientists, and process chemists achieve high purity and yield.
Section 1: Initial Purity Assessment & Common Impurities
Before attempting purification, it is critical to assess the composition of the crude reaction mixture. This initial analysis will dictate the most effective purification strategy.
Common Analytical Techniques:
-
Thin-Layer Chromatography (TLC): The first and most immediate step. It helps visualize the number of components and is crucial for developing a solvent system for column chromatography.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile isomers and byproducts. The mass spectrum can confirm the presence of mono-, di-, and tri-brominated species. A GC method for related trifluoromethoxy aniline isomers has been developed, highlighting its utility for separating positional isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): Provides definitive structural information. ¹H NMR can quantify the ratio of isomers by integrating distinct aromatic proton signals. ¹⁹F NMR is highly sensitive to the electronic environment and can often resolve signals from different trifluoromethoxy-containing species.
Potential Impurities:
-
Starting Material: 1-Bromo-4-(trifluoromethoxy)benzene.
-
Regioisomers: Bromination of the activated ring can lead to other dibromo-isomers.
-
Over-brominated Products: e.g., 1,2,5-Tribromo-4-(trifluoromethoxy)benzene.
-
Reaction Byproducts: If using N-Bromosuccinimide (NBS), residual succinimide may be present.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter. The logical flow of this troubleshooting process is illustrated in the diagram below.
Caption: Troubleshooting workflow for purification.
Troubleshooting Common Purification Issues
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Poor Separation on TLC (Spots are streaky or ΔRf < 0.1 between product and impurity) | Inappropriate Solvent System: The eluent polarity is either too high (streaking) or not optimized to differentiate between the subtle polarity differences of isomers. | Optimize Eluent System: Test various mixtures of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or toluene). Aim for a product Rf value of 0.25-0.35 for optimal separation on a column.[1] For very non-polar isomers, a hexane/toluene system can provide better selectivity than hexane/ethyl acetate. |
| GC-MS Shows Multiple Peaks with Identical Mass | Presence of Regioisomers: The bromination reaction has produced other dibromo isomers which have the same molecular weight but different substitution patterns and thus different retention times on the GC column. | High-Resolution Column Chromatography: This is the most effective solution. Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) and a shallow, slow gradient of a low-polarity eluent system (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane).[1] |
| Product Fractions are Contaminated with a Lower Boiling Point Impurity | Residual Starting Material: Incomplete reaction has left unreacted 1-Bromo-4-(trifluoromethoxy)benzene (BP: ~80 °C @ 50 mmHg) in the product mixture. | 1. Flash Chromatography: The starting material is less polar than the dibrominated product and will elute first from a silica gel column.[3] 2. Vacuum Distillation (for large scale): If the boiling point difference is sufficient, fractional distillation under reduced pressure can effectively remove the more volatile starting material. |
| Product "Oils Out" During Recrystallization Attempt | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, leading to supersaturation and separation as an oil rather than crystals. 2. Impurities Preventing Crystallization: High levels of impurities can disrupt the crystal lattice formation. | 1. Re-evaluate Solvent System: Screen a wider range of solvents or co-solvent systems (e.g., ethanol/water, ethyl acetate/heptane). A good solvent should fully dissolve the compound when hot but provide low solubility when cold.[4][5] 2. Pre-purify by Chromatography: First, run the crude oil through a quick silica gel "plug" to remove the bulk of impurities, then attempt recrystallization on the partially purified material. |
| White, Water-Soluble Solid Precipitates During Work-up or Co-elutes with Solvent Front | Byproduct from NBS: If N-Bromosuccinimide (NBS) was used as the brominating agent, this is likely succinimide. | Aqueous Wash: Before concentrating the organic layer post-reaction, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash. This will remove the acidic succinimide byproduct into the aqueous phase. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most universally applicable method for purifying this compound from its common impurities.[3][6]
-
Eluent Selection (via TLC):
-
Prepare several TLC chambers with different eluent systems. Good starting points are Hexane:Ethyl Acetate (98:2, 95:5) and Hexane:Dichloromethane (95:5, 90:10).
-
Spot the crude reaction mixture on a silica TLC plate and develop it in the prepared chambers.
-
Visualize the plate under UV light (254 nm).
-
The ideal system will show good separation between all spots, with the target product having an Rf of ~0.3.
-
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 column height-to-diameter ratio).
-
Prepare a slurry of silica gel (60 Å, 40-63 µm particle size) in the initial, least polar eluent identified in step 1 (e.g., pure hexane).
-
Pour the slurry into the column and use gentle air pressure or tapping to create a uniformly packed bed. Add a thin layer of sand on top to protect the silica surface.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent (e.g., pure hexane). This will elute very non-polar impurities first.
-
If a gradient is needed, slowly and incrementally increase the percentage of the more polar solvent.
-
Collect fractions of equal volume in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Combine all fractions that show a single, clean spot corresponding to the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm final purity using GC-MS and/or NMR.
-
Protocol 2: Purity Confirmation by GC-MS
This protocol provides a general guideline for confirming the purity of the final product.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. A standard non-polar capillary column (e.g., AT-210 or similar) is often suitable for separating halogenated isomers.[2]
-
Typical GC Conditions:
-
Injector Temp: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C, ramp at 10-20°C/min to 280°C, and hold for 5 minutes. (This program may require optimization).[2]
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of this compound.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil. Can I still use recrystallization? A1: While challenging, it is sometimes possible. Try dissolving the oil in a minimal amount of a hot, polar solvent (like ethanol) and then very slowly adding a non-polar anti-solvent (like cold water or hexane) until persistent cloudiness appears. Allowing this solution to stand undisturbed, sometimes for days, in a cold place may induce crystallization. Seeding with a previously obtained crystal can also help.[5] However, for oils, chromatography is generally the more reliable method.
Q2: The separation between my product and an isomeric impurity is very poor (ΔRf < 0.1). What can I do to improve my column chromatography? A2: For difficult separations, you need to increase the resolving power of your chromatography. Try the following:
-
Increase the Column Length/Silica Amount: Use a longer column or a higher ratio of silica to crude product (up to 100:1).[1]
-
Use a Finer Mesh Silica: Switching to a smaller particle size silica gel can improve resolution.
-
Shallow Gradient: Run a very slow, shallow gradient. For example, increase the polar solvent concentration by only 0.5-1% every few column volumes.
-
Change Solvent System: Sometimes changing the nature of the polar solvent (e.g., from ethyl acetate to toluene or ether) can alter the selectivity and improve separation, even if the overall polarity (and Rf) seems similar.
Q3: Can I use distillation to purify this compound? A3: Distillation is most effective for separating compounds with significantly different boiling points (>25 °C difference).[7] While it can be used to remove a much more volatile starting material or a much less volatile byproduct, it is generally ineffective for separating regioisomers, as their boiling points are often very close. Vacuum distillation is necessary to prevent decomposition at high temperatures.
Q4: My NMR spectrum looks clean, but GC-MS shows a small impurity peak. Is the product pure enough? A4: This depends on the requirements for the subsequent step. GC-MS is often more sensitive than NMR for detecting minor impurities. If the next step in your synthesis is sensitive to this impurity (e.g., a catalyst-poisoning species), further purification is warranted. For many applications, a purity of >98% by GC is considered sufficient.
References
- BLD Pharm. 1-Bromo-4-(trifluoromethoxy)benzene.
- Benchchem. Technical Support Center: Quantification of 1-Bromo-4-(trifluoromethyl)benzene.
- LookChem. Cas 407-14-7, 1-Bromo-4-(trifluoromethoxy)benzene.
- Benchchem. Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene 99%.
- American Elements. 1,2-Dibromo-4-(trifluoromethyl)benzene.
- TCI Chemicals. 1-Bromo-4-(trifluoromethoxy)benzene.
- Sigma-Aldrich. This compound.
- RSC Publishing. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone.
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
- Professor Dave Explains.
- Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.
- Benchchem. Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine.
- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)
- Benchchem.
- Google Patents. Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
- Tokyo Chemical Industry Co., Ltd. 1-Bromo-4-(trifluoromethoxy)benzene.
- Benchchem.
- Wiley Online Library.
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Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 1,2-Dibromo-4-(trifluoromethoxy)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1,2-Dibromo-4-(trifluoromethoxy)benzene in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common side reactions and challenges encountered during the synthesis of mono- and di-arylated products from this specific substrate.
The unique substitution pattern of this compound, featuring vicinal bromine atoms and a potent electron-withdrawing trifluoromethoxy group, presents distinct challenges in controlling selectivity and minimizing byproduct formation. This guide aims to provide both mechanistic understanding and practical, field-proven solutions to these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity - Uncontrolled Mono- vs. Di-arylation
Q1: I am attempting a mono-arylation of this compound but am observing significant amounts of the di-arylated product, even when using only one equivalent of boronic acid. How can I improve selectivity for the mono-substituted product?
A1: Achieving selective mono-arylation of a 1,2-dibromoarene is a common challenge. The relative reactivity of the two bromine atoms is influenced by a combination of steric and electronic factors. In the case of this compound, the C-1 bromine is ortho to the other bromine and meta to the electron-withdrawing -OCF₃ group, while the C-2 bromine is ortho to both the other bromine and the -OCF₃ group. The electronic deficiency induced by the trifluoromethoxy group can enhance the reactivity of the ortho C-Br bond towards oxidative addition[1]. However, steric hindrance from the adjacent bromine can also play a significant role.
Troubleshooting Strategies for Selective Mono-arylation:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can favor mono-arylation by creating a sterically hindered catalytic complex that is less likely to undergo a second oxidative addition.[2][3]
-
Recommendation: Switch from standard ligands like PPh₃ to bulkier biarylphosphine ligands such as XPhos , SPhos , or RuPhos . N-heterocyclic carbene (NHC) ligands can also be effective.[3]
-
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second coupling is typically higher, so reducing the thermal energy of the system can favor the mono-arylation product.
-
Recommendation: Screen a range of temperatures, starting from room temperature and gradually increasing to find the optimal balance between reaction rate and selectivity.
-
-
Base Selection: The choice of base can influence the reaction kinetics. A weaker base may slow down the overall reaction, allowing for better discrimination between the two bromine sites.
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can help maintain a low concentration of the nucleophile, which can favor mono-substitution.
Q2: Conversely, I am struggling to achieve complete di-arylation of this compound. The reaction stalls after the first coupling. What can I do to drive the reaction to completion?
A2: The reduced reactivity of the second C-Br bond after the first coupling is expected due to increased steric hindrance. To achieve exhaustive di-arylation, more forcing conditions are generally required.
Troubleshooting Strategies for Complete Di-arylation:
-
Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for the second oxidative addition.
-
Recommendation: Increase the reaction temperature to 80-110 °C. Solvents with higher boiling points like dioxane or toluene are suitable for this.[3]
-
-
Use a More Active Catalyst System: A more robust catalyst can facilitate the coupling at the more hindered position.
-
Choice of a Stronger Base: A stronger base can accelerate the transmetalation step, which can become rate-limiting for the second coupling.
-
Stoichiometry of the Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
| Parameter | For Selective Mono-arylation | For Complete Di-arylation |
| Ligand | Bulkier, electron-rich (e.g., XPhos, SPhos) | Bulkier, electron-rich (e.g., XPhos, SPhos) |
| Temperature | Lower (e.g., RT to 60 °C) | Higher (e.g., 80-110 °C) |
| Base | Milder (e.g., K₂CO₃, NaHCO₃) | Stronger (e.g., K₃PO₄, Cs₂CO₃) |
| Boronic Acid | 1.0-1.2 equivalents (slow addition) | 2.2-2.5 equivalents |
Issue 2: Formation of Key Byproducts
Q3: My main byproduct is the homocoupling of my boronic acid (Ar-Ar). How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that homocouples the boronic acid.
Troubleshooting Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including water) and the reaction vessel are thoroughly deoxygenated.
-
Recommendation: Sparge the solvent with an inert gas (argon or nitrogen) for at least 20-30 minutes. Assemble the reaction under a positive pressure of the inert gas.
-
-
Use of a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Ligand Choice: Bulky ligands can disfavor the formation of the palladium species that lead to homocoupling.[2]
-
Recommendation: Use bulky biaryl phosphine ligands.
-
Q4: I am observing a significant amount of a byproduct corresponding to the starting material with one or both bromine atoms replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?
A4: Hydrodehalogenation is the replacement of a halogen with a hydrogen atom. This side reaction is often caused by the presence of a palladium-hydride (Pd-H) species.[7][8] This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. Electron-deficient aryl halides are more susceptible to this side reaction.
Troubleshooting Strategies to Minimize Hydrodehalogenation:
-
Choice of Base: Avoid bases that can act as hydride sources.
-
Recommendation: Use anhydrous bases like finely powdered K₃PO₄ or Cs₂CO₃ . Avoid alkoxide bases if this is a persistent issue.[8]
-
-
Solvent Selection: Protic solvents can be a source of hydrides.
-
Recommendation: Use anhydrous aprotic solvents like dioxane , THF , or toluene . If a co-solvent is needed, minimize the amount of water.[8]
-
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.[7]
-
Recommendation: Employ ligands like SPhos or XPhos .
-
Q5: My boronic acid is being consumed, but I am not getting the desired product. Instead, I am isolating the arene corresponding to my boronic acid (protodeboronation). How can I address this?
A5: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is often promoted by the presence of water and the basic reaction conditions.
Troubleshooting Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Minimize the amount of water in the reaction.
-
Recommendation: Use anhydrous solvents and reagents. If an aqueous base is used, consider a biphasic system with vigorous stirring or switch to an anhydrous base like K₃PO₄ .[2]
-
-
Use of Boronic Esters: Boronic acid pinacol esters (BPin) are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Recommendation: Synthesize the pinacol ester of your boronic acid before the coupling reaction.
-
-
Base Selection: The choice of base can influence the rate of protodeboronation.
-
Recommendation: In some cases, fluoride bases like KF or CsF can be effective in promoting the coupling while minimizing protodeboronation.[9]
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Selective Mono-arylation
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and finely powdered K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-arylation
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.3 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Visual Diagrams
Troubleshooting Workflow for Low Yield in Mono-arylation
Caption: Troubleshooting workflow for low mono-arylation yield.
Key Side Reaction Pathways
Caption: Key side reaction pathways in Suzuki coupling.
References
- Zhdankin, V. V. (2015).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Ranocchiari, M., et al. (n.d.). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology (RSC Publishing).
- BenchChem. (2025). A Comparative Guide to 1-Bromo-4-(trifluoromethyl)
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls by Site-Selective Suzuki—Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene.
- ResearchGate. (2025). Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- MDPI. (2023). Preformed Pd(II)
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- ChemRxiv. (n.d.).
- POLITesi. (n.d.).
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- POLITesi. (n.d.). Pd Loaded Nanocellulose-Based Materials as Heterogeneous Catalysts for Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (2025). ChemInform Abstract: Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of TetraSubstituted Alkenes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Preprints.org. (2023).
- PubMed. (2024).
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- National Institutes of Health. (n.d.).
- Sci-Hub. (n.d.). Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of Tetra-substituted Alkenes.
- Sci-Hub. (n.d.). A Modified Suzuki Reaction of 1,1-Dibromo-1-alkenes.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole.
- ResearchGate. (2025). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins.
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using....
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 1,2-Dibromo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Buchwald-Hartwig amination with the challenging substrate, 1,2-Dibromo-4-(trifluoromethoxy)benzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to diagnose and resolve issues effectively.
The substrate , this compound, presents a unique set of challenges. The presence of two adjacent bromine atoms introduces the issue of regioselectivity and the potential for double amination. Furthermore, the potent electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group significantly influences the electronic properties of the aromatic ring, which directly impacts the kinetics and success of the catalytic cycle.[1][2] This guide will address the most common problems encountered in this specific context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled or shows very low conversion. What are the primary factors to investigate?
Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic system. The electron-deficient nature of your aryl bromide makes the choice of catalyst, ligand, and base particularly critical.
Answer:
Several factors could be at play, often interacting with one another. A systematic approach is key.
1. Catalyst System (Palladium Source & Ligand):
-
The "Why": The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) complex.[3][4] While the electron-withdrawing -OCF₃ group makes your substrate more reactive towards this step, a highly active and stable catalyst is still necessary. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination.[5][6] For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are generally required to accelerate the reaction and prevent catalyst decomposition.[6][7]
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst). Pre-catalysts offer more reliable and rapid formation of the active catalytic species upon exposure to a base, leading to more consistent results.[8][9]
-
Screen Ligands: If your current ligand is not performing, it may not be optimal. Screen a panel of bulky, electron-rich biarylphosphine ligands. See the table below for recommendations.
-
2. The Choice and Quality of the Base:
-
The "Why": The base's primary role is to deprotonate the amine (or the palladium-amine complex) to generate the active nucleophile.[10] Its strength, solubility, and particle size can dramatically affect the reaction rate.[8][11] Poor solubility of an inorganic base is a frequent and underestimated cause of sluggish reactions.[11]
-
Troubleshooting Steps:
-
Strong Bases (NaOtBu, LHMDS): These are often the most effective for promoting high reaction rates.[5][11] However, ensure your NaOtBu is fresh and from a sealed container, as it degrades upon exposure to air and moisture.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): If your amine or product contains base-sensitive functional groups, a strong base might cause decomposition.[5][8][11] Weaker inorganic bases are a good alternative, but they often require higher temperatures and a more active catalyst system to be effective.[11]
-
Improve Solubility/Dispersion: Ensure the base is a fine powder. Grinding the base before use or adding Celite can prevent clumping and increase the surface area, which is crucial as the deprotonation often occurs at the solid-liquid interface.[8] Vigorous stirring is also essential.[8]
-
3. Solvent and Atmosphere:
-
The "Why": The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Solvents must be anhydrous and thoroughly deoxygenated. Common solvents like toluene, dioxane, and THF are effective, but their choice can influence reactant solubility and reaction rates.[8][11]
-
Troubleshooting Steps:
-
Degas Thoroughly: Sparge your solvent with argon or nitrogen for at least 30 minutes before use.
-
Use Dry Solvents: Use a solvent from a freshly opened bottle or one that has been dried over molecular sieves.
-
Maintain Inert Atmosphere: Assemble your reaction under an inert atmosphere (glovebox or Schlenk line) and maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Q2: How can I control the reaction to favor mono-amination over di-amination?
Achieving selective mono-amination on a 1,2-dihalogenated arene is a significant challenge due to the similar reactivity of the two bromine atoms. However, kinetic control is possible.
Answer:
Selectivity is primarily a game of stoichiometry and reaction kinetics. Once the first C-N bond is formed, the electronic properties of the ring change, but not always enough to completely halt the second reaction.
-
The "Why": The initial oxidative addition can occur at either C-Br bond. After the first amination, the newly installed amino group is electron-donating, which slightly deactivates the remaining C-Br bond towards further oxidative addition compared to the starting material. You can exploit this subtle difference.
-
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Use the amine as the limiting reagent. Start with 1.0 equivalent of the dibromobenzene and 0.9-1.0 equivalents of the amine. This ensures there isn't enough amine present for the second coupling to proceed to a large extent.
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C). Lower temperatures will amplify the small difference in activation energy between the first and second amination events.
-
Monitor Closely: Track the reaction progress carefully using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the di-aminated product begins to accelerate.
-
Consider Ligand Sterics: A very bulky ligand might show some preference for the less sterically hindered position, although with 1,2-dibromobenzene, this effect is minimal. It's a parameter worth exploring in a screening campaign.
-
Q3: I'm observing a significant amount of a by-product that appears to be 1-Bromo-3-(trifluoromethoxy)benzene (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[3][5]
Answer:
This side reaction can compete with the desired reductive elimination step.[3] It is often promoted by higher temperatures and certain base/ligand combinations.
-
The "Why": Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido complex, especially if the amine has β-hydrogens. This forms an imine and a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated arene.[3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective solution, as the activation energy for hydrodehalogenation can be higher than for the desired C-N coupling.[5]
-
Optimize the Base: Experiment with using a weaker or less sterically hindered base. While strong bases like NaOtBu are effective for the main reaction, they can sometimes exacerbate side reactions. Switching to K₃PO₄ or Cs₂CO₃ may help.[5][11]
-
Screen Different Ligands: Some ligands are more prone to promoting this side reaction than others. Screening a few different bulky phosphine ligands can identify a system that favors the desired pathway.[5]
-
Data & Protocols
Recommended Catalyst Systems & Conditions
The following tables provide a starting point for reaction optimization.
Table 1: Recommended Ligand/Pre-catalyst Systems for Electron-Deficient Aryl Bromides
| Ligand Name | Common Pre-catalyst | Key Characteristics |
| XPhos | XPhos Pd G3/G4 | Generally high yields for a wide range of substrates. A reliable first choice for screening.[6] |
| RuPhos | RuPhos Pd G3/G4 | Excellent for coupling with secondary amines and sterically hindered substrates.[12][13] |
| BrettPhos | BrettPhos Pd G3/G4 | Particularly effective for the selective monoarylation of primary amines.[12][13] |
| tBuXPhos | tBuXPhos Pd G3 | A highly active ligand, often used for challenging couplings including indazoles.[12] |
Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Type | pKa (Conjugate Acid) | Advantages & Suitability | Disadvantages |
| NaOtBu | Strong | ~19 | Promotes the highest reaction rates; widely effective.[8][11] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[11] |
| LHMDS | Strong | ~26 | Useful for substrates with protic functional groups (e.g., -OH) and for low-temperature reactions. | Can also pose a risk to sensitive substrates. |
| K₃PO₄ | Weak | ~12.3 | Ideal for substrates with base-sensitive functionalities.[11] | Often requires higher temperatures and a highly active ligand to be effective.[11] |
| Cs₂CO₃ | Weak | ~10.2 | A mild base suitable for sensitive molecules. Good solubility in some organic solvents.[8][11] | Success is highly dependent on the ligand and reaction temperature.[11] |
Experimental Workflow and Diagrams
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Use this decision tree to guide your troubleshooting process systematically.
Caption: A decision tree for troubleshooting low conversion issues.
Protocol: Screening Conditions for Mono-amination
This protocol is designed to efficiently test key parameters.
-
Preparation: In a glovebox, arrange an array of reaction vials with stir bars.
-
Stock Solutions: Prepare stock solutions of this compound and your amine in degassed toluene (or another chosen solvent). This ensures accurate dispensing.
-
Solid Dispensing: To each vial, add the appropriate base (e.g., NaOtBu, K₃PO₄) and the palladium pre-catalyst/ligand combination. Aim for 1-2 mol% Pd loading.
-
Reaction Initiation: Add the solvent, followed by the stock solutions of the aryl bromide (1.0 eq) and amine (1.0 eq).
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., a row at 80 °C and a row at 100 °C).
-
Analysis: After a set time (e.g., 4 hours), take a small aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine conversion and product distribution (mono- vs. di-aminated vs. hydrodehalogenated). This allows for rapid identification of promising conditions.
References
- BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
- BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- BenchChem. (n.d.). Comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
- Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
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- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Optimization of Catalyst Loading for 1,2-Dibromo-4-(trifluoromethoxy)benzene Coupling
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions for 1,2-Dibromo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging polyhalogenated substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of catalyst loading and achieve optimal reaction outcomes.
The selective functionalization of polyhalogenated arenes is a formidable challenge in synthetic chemistry.[1] The substrate, this compound, presents a unique case where two identical halogens possess different steric and electronic environments, making controlled mono- or di-functionalization a non-trivial pursuit. The efficiency and selectivity of coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck are critically dependent on the precise amount of catalyst employed. This guide will demystify the process of optimizing catalyst loading to control reaction rates, minimize side reactions, and achieve your desired synthetic target.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst loading for the coupling of this compound.
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this substrate?
A good starting point for catalyst loading in both Suzuki-Miyaura and Buchwald-Hartwig couplings is typically between 1-2 mol% of the palladium precatalyst.[2] However, for a challenging di-halogenated substrate, especially when targeting mono-substitution or coupling with less reactive partners, it may be necessary to screen a wider range, from 0.5 mol% to 5 mol%.[2][3] The reactivity of aryl halides generally follows the trend I > OTf ≈ Br > Cl, placing aryl bromides in a favorable position, but the presence of two bromine atoms requires careful optimization.[3]
Q2: Is increasing the catalyst loading always the best way to improve a low-yield reaction?
Not necessarily. While increasing catalyst loading can sometimes overcome a sluggish reaction, excessively high concentrations (e.g., >5 mol%) can lead to detrimental side reactions.[4] These include the homocoupling of boronic acids in Suzuki reactions or dehalogenation.[5][6] High catalyst loading also increases the cost and complicates the purification process due to higher residual palladium in the final product.[7] Optimization is crucial to find the "sweet spot" that maximizes yield without promoting unwanted pathways.
Q3: How does the choice of ligand affect the optimal catalyst loading?
The ligand is arguably one of the most critical components of the catalytic system. Its role is to stabilize the active catalytic species and influence its reactivity.[4] For challenging substrates like 1,2-dibromobenzene derivatives, sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][8] These ligands promote the crucial oxidative addition step and facilitate reductive elimination, which can lead to higher catalyst turnover numbers and allow for the use of lower catalyst loadings.[8][9] The optimal palladium-to-ligand ratio is also a key parameter, as excess ligand can sometimes inhibit the reaction.[4][10]
Q4: Can the reaction solvent and base influence the required catalyst loading?
Absolutely. The solvent and base are not passive components; they profoundly impact catalyst solubility, stability, and reactivity.[3][11][12]
-
Solvent: The choice of solvent affects the solubility of all reaction components and can influence the rate of key mechanistic steps.[12][13] For Suzuki couplings, solvent systems like dioxane/water or THF/water are common.[5] For Buchwald-Hartwig aminations, ethereal or aromatic solvents are preferred.[4] The solvent can even play a role in controlling selectivity in polyhalogenated systems.[1][14]
-
Base: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) for the transmetalation step.[15] The strength and solubility of the base can significantly impact the reaction outcome.[3] A stronger base like K₃PO₄ or Cs₂CO₃ may enhance catalytic efficiency, potentially allowing for a lower catalyst loading compared to a weaker base like K₂CO₃.[5][15]
Q5: When should I use a pre-catalyst versus generating the active catalyst in situ?
Using a well-defined, air-stable pre-catalyst (e.g., G3 or G4 palladacycles) is highly recommended, especially for complex or sensitive substrates.[2][4] Pre-catalysts provide a more reliable and efficient generation of the active LPd(0) species compared to traditional Pd(II) sources like Pd(OAc)₂.[4][10] This leads to more reproducible results and often allows for the use of lower catalyst loadings because the initial reduction step, which can be inefficient and consume reagents, is bypassed.[10][16] In-situ generation from sources like Pd₂(dba)₃ or Pd(OAc)₂ is still widely used but can be less consistent.[17]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound, with a focus on catalyst loading.
Issue 1: Low or No Product Yield
You have set up your reaction and, after the appropriate time, analysis shows little to no formation of the desired product.
Potential Causes & Solutions
-
Inactive or Insufficient Catalyst: The most common issue is that the active Pd(0) species is not being generated efficiently or is present at too low a concentration.
-
Solution: Perform a catalyst loading screen. For an initial exploration, it is often best to start with a slightly higher loading (e.g., 2-3 mol%) to ensure the reaction proceeds. If successful, you can then optimize by decreasing the loading. If a higher loading does not work, the issue lies elsewhere. Ensure all solvents and reagents are rigorously degassed, as oxygen can rapidly deactivate the Pd(0) catalyst and sensitive phosphine ligands.[3][18]
-
-
Poor Ligand Choice: The ligand may not be suitable for this specific transformation. The electronic and steric properties of the dibromo-substrate require a potent ligand.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For Suzuki reactions, ligands like SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, BrettPhos or RuPhos may be more effective.[2][8] The increased activity from a better ligand can dramatically reduce the required catalyst loading.
-
-
Suboptimal Base or Solvent: The chosen base may be too weak, or the solvent system may not be appropriate, hindering catalyst performance.
-
Solution: Screen different bases and solvents. For Suzuki couplings, try switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[5] For solvents, ensure adequate water content (e.g., 4:1 or 5:1 organic solvent to water) is present to facilitate the transmetalation step in Suzuki reactions.[5][11]
-
Workflow: Troubleshooting Low Yield
This diagram outlines a logical workflow for addressing low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
The reaction produces an inseparable mixture of mono- and di-substituted products, or the di-substituted product forms when the mono-substituted one is desired.
Potential Causes & Solutions
-
Excessive Catalyst Loading or Reaction Time: Higher catalyst concentrations and longer reaction times will favor the second coupling event, leading to the di-substituted product.[14][19]
-
Solution: To favor mono-substitution, reduce the catalyst loading significantly (e.g., start at 0.5-1.0 mol%). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed but before significant di-substitution occurs. Lowering the reaction temperature can also improve selectivity.
-
-
Ligand Effects: The nature of the ligand can influence selectivity.
Data Presentation: Effect of Catalyst Loading on Selectivity
The following table illustrates a representative outcome of a catalyst loading screen targeting mono-arylation in a Suzuki-Miyaura coupling.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion of SM (%) | Yield (Mono-product) (%) | Yield (Di-product) (%) |
| 1 | 0.5 | 12 | 75 | 68 | 5 |
| 2 | 1.0 | 8 | 98 | 85 | 12 |
| 3 | 2.0 | 6 | 100 | 70 | 28 |
| 4 | 5.0 | 4 | 100 | 45 | 53 |
Reaction Conditions: this compound (1.0 equiv.), Arylboronic Acid (1.1 equiv.), XPhos Pd G3, K₃PO₄ (2.0 equiv.), Dioxane/H₂O (4:1), 80 °C. Data is representative.
This data clearly shows that an optimal loading (Entry 2) exists to maximize the yield of the desired mono-product while minimizing the formation of the di-substituted byproduct.
Issue 3: Significant Side Reactions (Homocoupling, Dehalogenation)
The reaction mixture contains significant amounts of homocoupled boronic acid (biphenyls) or dehalogenated starting material.
Potential Causes & Solutions
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and also leads to the formation of palladium black (inactive palladium), which can catalyze side reactions.[5][16][18]
-
Excessively High Catalyst Loading: High local concentrations of the catalyst can increase the rate of side reactions relative to the desired cross-coupling.[4]
-
Solution: Reduce the catalyst loading to the minimum level required for efficient conversion. An optimized loading will favor the primary catalytic cycle over competing pathways.
-
-
Suboptimal Base/Solvent Conditions: Certain conditions can promote protodeboronation of the boronic acid (leading to dehalogenation of the aryl halide via a subsequent hydride transfer).[18]
Experimental Protocols
Protocol 1: General Procedure for a Catalyst Loading Optimization Screen (Suzuki-Miyaura Coupling)
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation: In a glovebox, arrange four oven-dried reaction vials, each with a magnetic stir bar.
-
Reagent Stock Solution: Prepare a stock solution containing this compound (e.g., 1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol) in the chosen solvent system (e.g., 10 mL of 4:1 Dioxane/H₂O).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3) in a small amount of anhydrous dioxane.
-
Reaction Setup:
-
To Vial 1, add the appropriate volume of catalyst stock solution to achieve 0.5 mol% loading.
-
To Vial 2, add the appropriate volume for 1.0 mol% loading.
-
To Vial 3, add the appropriate volume for 2.0 mol% loading.
-
To Vial 4, add the appropriate volume for 5.0 mol% loading.
-
-
Execution: To each vial, add an equal aliquot of the reagent stock solution. Seal the vials, remove them from the glovebox, and place them in a preheated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitoring & Analysis: Monitor the reactions by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12 hours) and analyzing by LC-MS or GC-MS to determine the consumption of starting material and the formation of mono- and di-substituted products. This will reveal the optimal catalyst loading and reaction time.
Diagram: Catalyst System Selection Logic
Caption: Decision tree for selecting an initial catalyst system.
References
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Effect of base and solvent on 4-(Diphenylamino)benzeneboronic acid reactivity - Benchchem.
- Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchG
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Public
- Optimization of the catalyst loading for the Suzuki-Miyaura...
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes | ACS C
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Developing Ligands for Palladium(II)
- Why can't I achieve good yields for this Suzuki reaction?
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchG
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Public
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline - Benchchem.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Heck reaction - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Technical Support Center: Optimizing Catalyst Loading for 1,2-Dibromobut-2-ene Cross-Coupling Reactions - Benchchem.
- Heck Reaction - Organic Chemistry Portal.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. mdpi.com [mdpi.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 21. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Dibromo-4-(trifluoromethoxy)benzene
Introduction
Welcome to the technical support guide for the purification of 1,2-Dibromo-4-(trifluoromethoxy)benzene (CAS No. 1682-06-0).[1] This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity of this important chemical intermediate.
Compound Properties at a Glance
| Property | Value |
| Molecular Formula | C₇H₃Br₂F₃O |
| Molecular Weight | 319.90 g/mol [1] |
| Appearance | Typically a liquid or low-melting solid |
| Storage | Store at 2-8°C[1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Persistent Colored Impurities (Yellow to Brown Hue)
Symptom: After initial work-up, the isolated product is yellow, orange, or brown, indicating the presence of impurities.
Probable Cause: The most common cause of coloration in brominated compounds is the presence of residual elemental bromine (Br₂) or other colored byproducts from the synthesis.
Troubleshooting Steps:
-
Chemical Quenching: Before proceeding to more rigorous purification, wash the crude product with a reducing agent solution to neutralize any remaining bromine.[2]
-
Action: In a separatory funnel, wash the organic solution of your crude product with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[2]
-
Rationale: Sodium thiosulfate reduces elemental bromine (Br₂, reddish-brown) to colorless bromide ions (Br⁻). The disappearance of the color is a visual indicator that the quenching is complete.[2]
-
Endpoint: Continue washing until the reddish-brown color of bromine is no longer visible in the organic layer.[2]
-
-
Activated Carbon Treatment: If color persists after quenching, it may be due to other high molecular weight, colored impurities.
-
Action: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated carbon (typically 1-5% by weight) and stir the mixture for 15-30 minutes.
-
Rationale: Activated carbon has a high surface area and can adsorb colored impurities.[2]
-
Post-Treatment: Remove the activated carbon by filtering the mixture through a pad of Celite®.
-
Issue 2: Incomplete Separation of Isomeric Impurities
Symptom: Analytical data (e.g., GC-MS, NMR) indicates the presence of isomers, such as 1,3-dibromo-4-(trifluoromethoxy)benzene or 2,4-dibromo-1-(trifluoromethoxy)benzene.[3]
Probable Cause: Bromination reactions on substituted benzene rings can often lead to the formation of various isomers with very similar physical properties, making them difficult to separate.
Troubleshooting Steps:
-
High-Resolution Purification Techniques: Standard purification methods may not be sufficient for separating close-boiling or similarly polar isomers.
-
Fractional Distillation Under Vacuum: If the boiling points of the isomers are sufficiently different, fractional distillation can be effective.
-
Action: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.
-
Rationale: A longer column provides more theoretical plates, enhancing the separation of liquids with close boiling points.
-
Issue 3: Low Recovery After Recrystallization
Symptom: A significant loss of product is observed after performing a recrystallization.
Probable Cause: This can be due to several factors, including the selection of an inappropriate solvent, cooling the solution too rapidly, or using an excessive amount of solvent.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical for successful recrystallization.
-
Action: Perform a systematic solvent screen using small amounts of the crude product. Test a range of solvents with varying polarities (e.g., hexanes, ethanol, ethyl acetate, or mixed solvent systems like ethanol/water).[4][5]
-
Rationale: The ideal solvent will dissolve the compound when hot but have low solubility at room temperature, allowing for crystal formation upon cooling.[5]
-
-
Controlled Cooling Process: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out."
-
Action: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[2]
-
Rationale: Slow cooling allows the crystal lattice to form in an orderly manner, excluding impurities more effectively.
-
-
Minimize Solvent Volume: Using too much solvent will result in a lower yield as more of the product will remain dissolved at cold temperatures.
-
Action: Dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound on a laboratory scale?
A1: For most lab-scale purifications (1-10 g), column chromatography is the most versatile and reliable method.[6][7] It is particularly effective for removing both baseline impurities and isomers that are difficult to separate by other means.[2] A typical stationary phase would be silica gel, with an eluent system of hexane and ethyl acetate, optimized by thin-layer chromatography (TLC).[6]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is determined using thin-layer chromatography (TLC) .[6] The goal is to find a solvent mixture that provides good separation between your desired product and any impurities. For this compound, start with a non-polar solvent like hexanes and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. A good Rf value for the product is typically in the range of 0.2-0.4.
Q3: Can I use distillation for purification?
A3: Yes, vacuum distillation can be an effective method, particularly for larger quantities and for removing non-volatile impurities.[8] However, it will not be effective at separating impurities with similar boiling points, such as isomers.[8] It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition.
Q4: What are the key safety precautions when handling this compound?
A4: this compound and related brominated compounds should be handled with care. Always work in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[10][11] This compound may cause skin and eye irritation.[9][11] In case of contact, rinse the affected area thoroughly with water.[9][10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[9][10][11]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography.
-
Eluent Selection:
-
Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica to settle into a uniform packed bed.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as dry loading.[12]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions sequentially in labeled test tubes.[7]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Workflow for Purification Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Angene Chemical. (2025). Safety Data Sheet.
- Apollo Scientific. (2023). 1-Bromo-4-(trifluoromethoxy)benzene Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- 001CHEMICAL. (n.d.). CAS No. 1682-06-0, this compound.
- PubChem. (n.d.). 2,4-Dibromo-1-(trifluoromethoxy)benzene. National Center for Biotechnology Information.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine.
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chromtech.com [chromtech.com]
common byproducts in reactions of 1,2-Dibromo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dibromo-4-(trifluoromethoxy)benzene. This guide is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered during its use. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of a mono-brominated, hydrogen-substituted byproduct. What is causing this dehalogenation?
A1: This is a classic case of protodebromination (or dehalogenation), a common byproduct in palladium-catalyzed cross-coupling reactions. [1][2][3] It occurs when the organopalladium intermediate, formed after oxidative addition of the aryl bromide to the Pd(0) catalyst, is intercepted by a proton source before it can undergo transmetalation with the boronic acid.
Causality:
-
Water/Proton Source: The primary culprit is often residual water in the solvent or base, or the use of protic solvents like alcohols.[4]
-
Base: Certain bases or reaction conditions can promote pathways that lead to the formation of hydride species, which can then reductively eliminate the bromine.
-
Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of protonolysis, dehalogenation becomes more prominent. This can be exacerbated by high temperatures and long reaction times.[1]
Troubleshooting Protocol to Minimize Protodebromination:
| Step | Action | Rationale |
| 1. Reagent & Solvent Preparation | Rigorously dry all solvents (e.g., dioxane, toluene, DMF) using appropriate methods (e.g., distillation from sodium/benzophenone, molecular sieves). Use freshly opened, anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | To eliminate water, the most common proton source that leads to the undesired side reaction.[4] |
| 2. Inert Atmosphere | Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction. | To prevent oxidation of the Pd(0) catalyst and phosphine ligands, which maintains catalytic activity for the desired cycle. |
| 3. Choice of Base | Consider using non-hydroxide bases like K₃PO₄ or CsF. | These bases are less hygroscopic and less likely to promote side reactions compared to hydroxides. The choice of base can significantly influence reaction selectivity.[5] |
| 4. Temperature Control | Start the reaction at a lower temperature (e.g., 60-70 °C) and monitor for progress. Only increase the temperature if the reaction is sluggish. | High temperatures can accelerate the rate of decomposition pathways, including dehalogenation.[1] |
| 5. Catalyst & Ligand System | Use a pre-formed, stable Pd(0) catalyst like Pd(PPh₃)₄ or an appropriate combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand. Electron-rich, bulky phosphine ligands can sometimes favor reductive elimination over dehalogenation. | The ligand sphere around the palladium center dictates the relative rates of the catalytic cycle steps.[6] |
Q2: In my cross-coupling reaction, I'm getting a dimeric product of my starting material, 4,4'-bis(trifluoromethoxy)-2,2',3,3'-tetrabromobiphenyl. How do I prevent this homocoupling?
A2: You are observing the formation of a homocoupling (or Glaser-type) byproduct. This occurs when two molecules of the aryl halide couple with each other instead of with the desired coupling partner (e.g., boronic acid, organotin, or alkyne).[7][8]
Causality:
-
Catalyst Oxidation State: This side reaction can be promoted by certain palladium(II) species in the catalytic cycle.[8]
-
Slow Transmetalation: Similar to dehalogenation, if the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime and a higher chance of reacting with another molecule of itself.
-
Reaction Conditions: High catalyst loading, elevated temperatures, and the presence of oxygen can sometimes favor homocoupling pathways.
Troubleshooting Protocol to Suppress Homocoupling:
| Step | Action | Rationale |
| 1. Optimize Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid). | This increases the concentration of the transmetalating agent, kinetically favoring the desired cross-coupling pathway over the undesired homocoupling. |
| 2. Control Catalyst Addition | Ensure the reaction is under a strictly inert atmosphere before adding the palladium catalyst. | Oxygen can interfere with the catalytic cycle and promote side reactions. |
| 3. Ligand Selection | Employ bulky, electron-rich phosphine ligands. | These ligands can stabilize the Pd(0) state and facilitate the reductive elimination step of the cross-coupling cycle, disfavoring the pathways that lead to homocoupling. |
| 4. Temperature Management | Run the reaction at the lowest effective temperature. | Minimizes thermal decomposition of intermediates that could lead to homocoupling. |
| 5. Additives | In some cases, additives like copper(I) salts (in Sonogashira coupling) or silver salts can influence reaction pathways, though they must be used judiciously. | Additives can alter the mechanism, for example, by facilitating a different transmetalation pathway. |
Q3: I am attempting a reaction with a strong, non-nucleophilic base like LDA or n-BuLi to perform a selective metal-halogen exchange, but I'm getting a complex mixture of products, including isomers. What is happening?
A3: The use of a strong base with a 1,2-dihalobenzene derivative can lead to the formation of a highly reactive benzyne intermediate. [9][10][11] The 1,2-dibromo arrangement is a classic precursor for benzyne formation via an elimination-addition mechanism.[12][13]
Causality:
-
Deprotonation: The strong base abstracts a proton from one of the carbons adjacent to a bromine atom.
-
Elimination: The resulting carbanion rapidly eliminates a bromide ion, forming a strained triple bond within the benzene ring—the benzyne intermediate.[9][11]
-
Nucleophilic Attack: Any nucleophile present in the reaction mixture (including the base itself, a trapped electrophile's conjugate base, or another reagent) can then attack either carbon of the triple bond.
-
Isomer Formation: Because the 4-(trifluoromethoxy)benzyne intermediate is unsymmetrical, nucleophilic attack can occur at two different positions, leading to a mixture of regioisomers after protonation.[12]
Visualizing Benzyne Formation and Trapping:
Caption: Benzyne formation and subsequent non-regioselective nucleophilic attack.
Mitigation and Control Strategies:
-
Use Transmetalation Conditions: To achieve selective functionalization, avoid strong, sterically hindered bases that favor proton abstraction. Instead, use conditions that favor metal-halogen exchange, such as n-BuLi or i-PrMgCl at very low temperatures (e.g., -78 °C to -100 °C).[14]
-
Temperature Control is Critical: Metal-halogen exchange is typically much faster than proton abstraction at low temperatures. Benzyne formation often becomes competitive at higher temperatures (e.g., above -60 °C).[14]
-
Quench at Low Temperature: After forming the organometallic species via metal-halogen exchange, add the electrophile at the same low temperature to ensure it reacts before the intermediate has a chance to decompose or rearrange.
Troubleshooting Flowchart: Identifying the Source of Byproducts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [chemicalbook.com]
Technical Support Center: Monitoring Reactions of 1,2-Dibromo-4-(trifluoromethoxy)benzene
Welcome to the technical support center for methodologies involving 1,2-Dibromo-4-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for monitoring the progress of reactions utilizing this versatile building block. The inherent reactivity of the two bromine atoms, influenced by the electronic properties of the trifluoromethoxy group, presents unique challenges and opportunities in synthesis that demand precise analytical oversight.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound, and how does this influence monitoring?
A1: This substrate is primarily used in cross-coupling reactions where the C-Br bonds are converted to C-C, C-N, or C-O bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[1][2]
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
The key challenge in monitoring these reactions is selectivity. The two bromine atoms have different electronic environments, potentially allowing for selective mono-substitution before di-substitution occurs. Your analytical method must be capable of resolving the starting material (SM), the mono-substituted intermediate, the di-substituted product, and potential side-products like de-brominated species or homo-coupled reagents.
Q2: I'm starting a new reaction with this compound. Which monitoring technique should I use first?
A2: For initial, rapid assessment, Thin-Layer Chromatography (TLC) is the ideal starting point.[3] It is cost-effective, fast, and provides immediate qualitative feedback on the consumption of your starting material and the appearance of new products.[3][4] Once you have established that the reaction is proceeding, you should develop a more quantitative method like HPLC or GC-MS for accurate analysis.
Q3: How should I properly take and prepare an aliquot from my reaction mixture for analysis?
A3: Proper sampling is critical for reliable data.
-
Ensure Homogeneity: Vigorously stir the reaction mixture before taking a sample.
-
Withdraw the Aliquot: Use a long glass capillary or a micropipette to withdraw a small sample (typically 10-20 µL).[4]
-
Quench the Reaction: Immediately dilute the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate, dichloromethane) to stop the reaction and dilute it to an appropriate concentration for analysis.[3] For reactions at high temperatures, it's beneficial to dilute into a cold solvent.[5]
-
Filter (if necessary): If your reaction mixture contains solids (e.g., heterogeneous catalysts, bases), filter the diluted sample through a small plug of silica or a syringe filter before injection into an HPLC or GC system to prevent clogging.[6]
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is your first line of defense for reaction monitoring. The goal is to see the starting material spot disappear and a new product spot appear.
Q4: I can't get good separation between my starting material and product spots on the TLC plate. What should I do?
A4: This is a common issue related to the mobile phase (eluent) polarity. The trifluoromethoxy group imparts moderate polarity, and your product's polarity will depend on the group you have introduced.
Troubleshooting Steps:
-
Adjust Solvent Ratio: If spots are too high on the plate (Rf > 0.8), your eluent is too polar. Decrease the ratio of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane). If spots are too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Change Solvents: If adjusting the ratio doesn't work, change the solvents entirely. For example, switching from ethyl acetate to diethyl ether can alter selectivity. A small amount of a third solvent, like methanol or triethylamine (for basic products), can also dramatically improve separation.
-
Use a Cospot: Always run a "cospot" lane where you spot both the starting material and the reaction mixture in the same location. This definitively proves whether the spot in your reaction lane is remaining starting material or a new product with a very similar Rf.
| Reaction Type | Starting Material (SM) | Typical Product | Recommended Starting TLC System (v/v) | Notes |
| Suzuki Coupling | This compound | Aryl-substituted product | 9:1 Hexane:Ethyl Acetate | Product is often slightly more polar than SM. |
| Buchwald-Hartwig | This compound | Amine-substituted product | 7:3 Hexane:Ethyl Acetate | Product polarity varies greatly with the amine used. |
| De-bromination | This compound | 1-Bromo-3-(trifluoromethoxy)benzene | 95:5 Hexane:Ethyl Acetate | Side-product will be less polar than SM. |
Workflow: Optimizing TLC Separation
Sources
Technical Support Center: Handling and Disposal of 1,2-Dibromo-4-(trifluoromethoxy)benzene Waste
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 1,2-Dibromo-4-(trifluoromethoxy)benzene. The following sections offer troubleshooting advice and frequently asked questions to ensure safe handling and compliant disposal of this compound.
Section 1: Understanding the Compound: Properties and Hazards
This compound is a halogenated aromatic hydrocarbon.[1][2][3] Halogenated organic compounds are recognized for their persistence in the environment and potential for toxicity.[2][3][4]
Key Properties:
| Property | Value |
| Molecular Formula | C7H3Br2F3O |
| Molecular Weight | 319.90 g/mol [5] |
| Appearance | Liquid[6] |
| Boiling Point | 80 °C at 50 mmHg[6] |
| Density | 1.622 g/mL at 25 °C[6] |
Hazard Identification:
This compound is classified as a skin and eye irritant.[6][7] It may also cause respiratory irritation.[7][8] As with many halogenated aromatic hydrocarbons, there is a potential for more subtle, delayed, or long-term health effects.[2][3][9]
Section 2: Troubleshooting Guide: Common Scenarios
This section addresses specific issues that may arise during experimentation, providing step-by-step protocols to mitigate risks.
Scenario 1: Accidental Spill
-
Question: I've spilled a small amount of this compound on the lab bench. What is the immediate course of action?
-
Answer:
-
Immediate Evacuation and Alerting: Alert all personnel in the immediate vicinity and evacuate the area.[8]
-
Personal Protective Equipment (PPE): Before re-entering the area, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7][10] For larger spills, a respirator with a suitable filter may be necessary.[6]
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[8][11]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[11][12]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[13] All cleaning materials must also be disposed of as hazardous waste.[14]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[7][11]
-
Workflow for Spill Response
Caption: Decision workflow for handling a chemical spill.
Scenario 2: Personal Contamination
-
Question: What should I do if I get this compound on my skin or in my eyes?
-
Answer:
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7][11] Seek medical attention if irritation persists.[8][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air immediately.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[8][11]
-
Scenario 3: Unexpected Reaction
-
Question: My reaction involving this compound is producing an unexpected color change and gas evolution. What should I do?
-
Answer:
-
Safety First: Do not approach the reaction. If it appears to be getting out of control, evacuate the immediate area and implement your laboratory's emergency procedures.
-
Information is Key: If it is safe to do so, try to gather information about the other reactants involved. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
-
Consult Literature: Review the experimental protocol and consult chemical literature to understand potential side reactions or decomposition products. Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the proper storage conditions for this compound?
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
Waste Disposal
-
Q3: How should I dispose of waste containing this compound?
-
Q4: Can I mix this waste with other organic solvents?
-
Q5: What are the steps for preparing the waste for disposal?
-
A5:
-
Collect the waste in a designated, properly labeled, and sealed container.[15][17] The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[15][16]
-
Store the waste container in a designated secondary containment area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
-
Waste Disposal Decision Tree
Caption: Decision tree for proper waste segregation.
Section 4: References
-
International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]
-
ChemSec. Halogenated compounds. In SIN List. Retrieved from [Link]
-
Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 61, 121–128. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Wisconsin-Madison. Hazardous Waste Segregation. Retrieved from [Link]
-
GOV.UK. (2019). Bromine: incident management. Retrieved from [Link]
-
PubChem. 1,4-Dibromo-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]
-
PubChem. 2,4-Dibromo-1-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Angene Chemical. (2025). 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene Safety Data Sheet. Retrieved from [Link]
-
Brigham Young University. Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]
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- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
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- 3. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 4. sinlist.chemsec.org [sinlist.chemsec.org]
- 5. 2,4-Dibromo-1-(trifluoromethoxy)benzene | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
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- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Validation & Comparative
A Senior Application Scientist's Guide to 1,2-Dibromo-4-(trifluoromethoxy)benzene: A Comparative Analysis of Reactivity and Synthetic Utility
Welcome, researchers and innovators in the field of chemical synthesis. This guide provides an in-depth comparison of 1,2-Dibromo-4-(trifluoromethoxy)benzene against its non-fluorinated dibromobenzene counterparts. In the landscape of drug discovery and materials science, the strategic introduction of fluorinated moieties is a cornerstone for modulating molecular properties. The trifluoromethoxy (-OCF3) group, in particular, is a privileged functional group, prized for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide moves beyond catalog data to explore the nuanced reactivity that sets this compound apart as a versatile building block for complex molecular architectures.
We will dissect the electronic and steric factors governing its performance in key synthetic transformations and provide actionable experimental protocols, empowering you to harness its unique potential in your research.
Physicochemical Properties: A Comparative Overview
A molecule's physical properties are the foundation of its behavior in a reaction system. The introduction of the trifluoromethoxy group imparts significant changes to the parent dibromobenzene scaffold, as detailed below.
| Property | This compound | 1,2-Dibromobenzene | 1,3-Dibromobenzene | 1,4-Dibromobenzene |
| CAS Number | 1682-06-0 | 583-53-9[4] | 108-36-1 | 106-37-6[5] |
| Molecular Formula | C₇H₃Br₂F₃O | C₆H₄Br₂[4] | C₆H₄Br₂ | C₆H₄Br₂[5] |
| Molecular Weight | 319.90 g/mol [6] | 235.906 g/mol [4] | 235.906 g/mol | 235.906 g/mol [5] |
| Boiling Point | ~229.2 °C (estimated) | 225 °C[4] | 218.5 °C | 220.4 °C[5][7] |
| Melting Point | N/A | 7.1 °C[4] | -7 °C | 87.3 °C[5][7] |
| Density | ~1.96 g/cm³ (estimated) | 1.994 g/cm³[4] | 1.95 g/cm³ | 1.84 g/cm³[5] |
The higher molecular weight and boiling point of the trifluoromethoxy-substituted compound are expected. Notably, the high melting point of 1,4-dibromobenzene is attributed to its molecular symmetry, which allows for more efficient crystal packing.[8]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic value of these compounds is revealed in their differential reactivity in cross-coupling reactions. These transformations, fundamental to modern organic synthesis, enable the precise formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11] The regioselectivity—which of the two bromine atoms reacts first—is the critical variable.
The Decisive Role of the Trifluoromethoxy Group
In non-symmetrical dibromobenzenes, the outcome of a mono-coupling reaction is dictated by the interplay of steric and electronic effects at the C-Br bonds.[12] The trifluoromethoxy group is a powerful modulator of the electronic environment of the benzene ring. Due to the high electronegativity of the fluorine atoms, the -OCF3 group acts as a strong electron-withdrawing group by induction. This effect is paramount in influencing the reactivity of the adjacent C-Br bonds toward the initial, often rate-determining, oxidative addition step in a palladium catalytic cycle.[13]
For this compound, the two bromine atoms are in distinct electronic environments:
-
C1-Br: This position is ortho to the electron-donating oxygen and meta to the trifluoromethyl group's influence, but the overall inductive effect of the -OCF3 group makes the aromatic ring electron-poor.
-
C2-Br: This position is meta to the -OCF3 group.
The strong inductive withdrawal of the -OCF3 group significantly lowers the electron density at the ortho and para positions. Consequently, the C-Br bond at the C2 position (meta to -OCF3) is generally less activated than the C-Br bond at the C1 position. However, the regioselectivity can be complex and is influenced by the specific reaction conditions, catalyst, and ligand used.[14] In contrast, the unsubstituted dibromobenzenes (1,2-, 1,3-, and 1,4-isomers) possess symmetry, leading to either equivalent bromine atoms or reactivity patterns governed solely by the electronic perturbation of the first coupling event.[15][16]
This predictable differentiation in this compound is a significant synthetic advantage, enabling selective mono-functionalization followed by a subsequent, different coupling at the second position.
Caption: Factors governing regioselectivity in cross-coupling reactions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, we present a generalized protocol for a Suzuki-Miyaura coupling reaction.[17] This procedure is designed to be a robust starting point for comparing the reactivity of this compound with a standard isomer like 1,4-dibromobenzene.
Materials & Reagents
-
Dibrominated Benzene (e.g., this compound or 1,4-Dibromobenzene)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the dibrominated benzene (1.0 mmol), the arylboronic acid (1.1 mmol), and anhydrous potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Maintaining an inert atmosphere is critical for reproducibility.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and deionized water (2 mL) via syringe.
-
Degassing: Vigorously stir the mixture while bubbling inert gas through it for 15 minutes to remove any dissolved oxygen.
-
Scientist's Note: The base, such as K₂CO₃, is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[17]
-
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand, like PPh₃ (0.08 mmol, 8 mol%), and add this to the reaction flask against a positive flow of inert gas.
-
Scientist's Note: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. The choice of ligand can dramatically influence reaction efficiency and selectivity.[14]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Quench with water (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Performance and Expected Outcomes
When running the protocol above, the choice of dibromobenzene starting material will lead to distinctly different results, particularly if the reaction is stopped after one equivalent of boronic acid has been consumed.
| Starting Material | Expected Major Product (Mono-coupling) | Rationale | Synthetic Utility |
| This compound | Mono-arylated product at a specific position (C1 or C2) | The strong electronic influence of the -OCF3 group deactivates one C-Br bond relative to the other, promoting regioselective coupling.[12] | Excellent for sequential, site-differentiated functionalization to build complex, unsymmetrical molecules. |
| 1,4-Dibromobenzene | A mixture of starting material, mono-arylated product, and bis-arylated product. | The two C-Br bonds are equivalent. The first coupling product is often more reactive than the starting material, leading to facile double coupling.[15][16] | Primarily used for creating symmetrical bi-aryl or poly-aryl structures. |
| 1,2-Dibromobenzene | Mono-arylated product. | The two bromines are equivalent, but steric hindrance after the first coupling can disfavor the second coupling at the adjacent position. | Useful for synthesizing ortho-substituted bi-aryls. |
Conclusion
While all dibrominated benzenes are valuable synthetic intermediates, This compound offers a distinct strategic advantage for the discerning synthetic chemist. Its utility stems not just from the beneficial properties conferred by the trifluoromethoxy group, but from the predictable regioselectivity it imparts during cross-coupling reactions. This inherent electronic bias allows for a level of synthetic control that is difficult to achieve with its symmetrical, non-fluorinated analogs, paving the way for the efficient and elegant construction of complex molecules for pharmaceutical and materials science applications.
References
-
Zhao P., Young M.D., Beaudry C.M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13, 6162–6165. [Link]
-
American Elements (n.d.). 1,2-Dibromo-4-(trifluoromethyl)benzene. American Elements. [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate (n.d.). Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. ResearchGate. [Link]
-
Wikipedia (n.d.). 1,4-Dibromobenzene. Wikipedia. [Link]
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Wikipedia (n.d.). 1,2-Dibromobenzene. Wikipedia. [Link]
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Budzianowski, A., & Katrusiak, A. (2016). Structure–melting relations in isomeric dibromobenzenes. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(1), 83-90. [Link]
-
PubChem (n.d.). 1,4-Dibromobenzene. National Center for Biotechnology Information. [Link]
-
Fairlamb, I. J. S., et al. (2004). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 69(14), 4705–4713. [Link]
-
Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22363. [Link]
-
Wikipedia (n.d.). Dibromobenzene. Wikipedia. [Link]
-
Lima, F., et al. (2019). A Systematic Study on the Selectivity of Suzuki-Miyaura Reactions with Dihalobenzenes. Molecules, 24(12), 2297. [Link]
-
Coherent Market Insights (2022). Global (Trifluoromethoxy) benzene Market Trends and Size. Coherent Market Insights. [Link]
-
PubChem (n.d.). 1,4-Dibromo-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Wikipedia (n.d.). Heck reaction. Wikipedia. [Link]
-
PubChem (n.d.). 2,4-Dibromo-1-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Leitch, D. C., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9804–9826. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Molecules Editorial Office (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3323. [Link]
-
Molecules Editorial Office (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2154. [Link]
-
The Royal Society of Chemistry (2016). Supporting Information. The Royal Society of Chemistry. [Link]
-
Med School Made Easy (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
Molecules Editorial Office (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 5. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dibromo-1-(trifluoromethoxy)benzene | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Regioselective Reactivity of 1,2-Dibromo-4-(trifluoromethoxy)benzene Isomers
For researchers and professionals in drug development and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihaloarenes, such as 1,2-Dibromo-4-(trifluoromethoxy)benzene, offer a versatile platform for the stepwise introduction of substituents, enabling the construction of complex molecular architectures. However, the presence of two chemically distinct bromine atoms necessitates a nuanced understanding of their differential reactivity to achieve desired synthetic outcomes. This guide provides an in-depth comparison of the reactivity of the C1 and C2 bromine atoms in this compound, supported by established principles of physical organic chemistry and illustrative experimental protocols.
Structural and Electronic Landscape of this compound
The reactivity of the two bromine atoms in this compound is governed by a complex interplay of electronic and steric effects imparted by the substituents on the aromatic ring.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms.[1][2][3] This deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances its reactivity in reactions involving nucleophilic attack or oxidative addition of a metal catalyst.[2][3][4] The two bromine atoms also exert an electron-withdrawing inductive effect, further contributing to the electron-deficient nature of the aromatic ring.
Sterically, the molecule is crowded, with the two adjacent bromine atoms creating a hindered environment. The trifluoromethoxy group, being bulkier than a methyl group, also contributes to the steric profile of the molecule.[5]
Figure 1: Structure of this compound with atom numbering.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are pivotal for C-C and C-N bond formation. The regioselectivity in these reactions on dihaloarenes is primarily determined by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7]
In the Suzuki-Miyaura coupling, the electron-withdrawing nature of the trifluoromethoxy group is expected to activate both C-Br bonds towards oxidative addition. However, the relative reactivity will be dictated by a combination of steric hindrance and the electronic environment of each bromine atom.
-
C1-Br: This bromine is situated between another bromine atom and a C-H bond. It is meta to the strongly electron-withdrawing -OCF₃ group.
-
C2-Br: This bromine is adjacent to the C1-Br and a C-H bond. It is para to the -OCF₃ group.
The oxidative addition step is generally favored at the more electron-deficient and less sterically hindered position.[8] While both positions are activated, the C2-Br is likely to be more reactive due to a less sterically hindered environment compared to the C1-Br, which is flanked by another bulky bromine atom.
Caption: Logical flow for predicting regioselectivity in Suzuki coupling.
This protocol describes a representative procedure for the mono-arylation of this compound, targeting the more reactive C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
2 M aqueous sodium carbonate solution
-
Toluene/Ethanol (3:1 mixture)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add the toluene/ethanol solvent mixture (10 mL) followed by the 2 M aqueous sodium carbonate solution (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, wash with water (2 x 15 mL) and brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination is governed by the relative rates of oxidative addition.[9] Therefore, it is anticipated that amination will also preferentially occur at the C2 position due to reduced steric hindrance.
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.015 equivalents)
-
Xantphos (0.03 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Metallation Reactions
The formation of organometallic reagents, such as organolithiums and Grignard reagents, from dihaloarenes can also exhibit regioselectivity.
Lithium-halogen exchange is a powerful method for the generation of aryllithium species.[10] The rate of exchange is generally faster for bromine than chlorine. In di- or polyhalogenated arenes, the regioselectivity is influenced by both electronic and steric factors, as well as the potential for directed ortho-lithiation.[3][11]
For this compound, treatment with an alkyllithium reagent like n-BuLi at low temperatures is expected to result in lithium-halogen exchange. The C2-Br is predicted to be more susceptible to exchange due to its less hindered position, leading to the formation of 2-bromo-1-lithio-4-(trifluoromethoxy)benzene as the major intermediate.
This protocol describes the formation of an aryllithium intermediate at the C2 position and its subsequent trapping with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (1.1 equivalents, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, 1.5 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol) dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.5 mmol) dropwise and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Comparative Reactivity
The following table summarizes the predicted regioselective reactivity of this compound in key transformations. The provided data is illustrative and based on established chemical principles.
| Reaction Type | Reagents | Predicted Major Product | Expected Regioselectivity (C2:C1) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1-bromo-4-(trifluoromethoxy)benzene | >10:1 |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | N-(2-Bromo-4-(trifluoromethoxy)phenyl)amine | >10:1 |
| Lithium-Halogen Exchange | n-BuLi, then E⁺ | 2-Bromo-1-E-4-(trifluoromethoxy)benzene | >15:1 |
Conclusion
The differential reactivity of the two bromine atoms in this compound can be rationally predicted based on fundamental steric and electronic principles. In palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, the C2-Br is anticipated to be significantly more reactive than the C1-Br, primarily due to the reduced steric hindrance at this position. This predictable regioselectivity allows for the strategic, stepwise functionalization of this versatile building block, providing a reliable pathway for the synthesis of complex and highly substituted aromatic compounds for applications in drug discovery and materials science. The provided illustrative protocols serve as a robust starting point for the development of specific synthetic routes.
References
-
Chrisman, W., et al. (2001). "Palladium-Catalyzed Cross-Coupling of Substituted 1,2-Dibromobenzenes: A New Route to Substituted Triphenylenes." Organic Letters, 3(22), 3619-3621. Available at: [Link]
-
Umemoto, T., et al. (1996). "The Trifluoromethoxy Group: A Unique Substituent in Organic Chemistry." Chemical Reviews, 96(5), 1757-1778. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 97(3), 757-786. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Stanetty, P., et al. (1996). "Regioselective Bromine-Lithium Exchange in 2,4-Dibromo-N,N-dimethylaniline." Journal of Organic Chemistry, 61(18), 6266-6269. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
-
Yagupolskii, L. M., et al. (1974). "The Trifluoromethoxy Group." Russian Chemical Reviews, 43(1), 64. Available at: [Link]
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Wolfe, J. P., et al. (1999). "A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 352(1-2), 1-46. Available at: [Link]
-
Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Available at: [Link]
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- 1. Oxidative addition of palladium(0) complexes generated from - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oxidative addition and palladium coupling [employees.csbsju.edu]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Strategic Functionalization of 1,2-Dibromo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal and materials chemistry, the trifluoromethoxy (-OCF₃) group is a privileged substituent, capable of enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 1,2-Dibromo-4-(trifluoromethoxy)benzene emerges as a highly versatile scaffold for the synthesis of complex aromatic structures bearing this critical functional group. The presence of two distinct bromine atoms offers the potential for selective and sequential functionalization, opening avenues to a diverse array of novel compounds.
This guide provides a comprehensive technical overview of the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions and strategic lithiation. We will delve into the mechanistic rationale behind achieving regioselectivity and provide comparative insights into the expected performance of different synthetic routes, supported by experimental data from analogous systems.
The Challenge of Regioselectivity
The core synthetic challenge presented by this compound lies in the selective functionalization of one of the two bromine atoms. The electronic environment of the aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group, and the steric hindrance around each bromine atom, dictates the reactivity. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is favored at the more electron-deficient and less sterically hindered position.
Based on the electronic properties of the trifluoromethoxy group, the C1-Br bond, being ortho to this electron-withdrawing group, is expected to be more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed reactions compared to the C2-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions represent the most powerful methods for introducing aryl, alkynyl, and amino functionalities, respectively.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Expected Regioselectivity: For this compound, the initial coupling is anticipated to occur preferentially at the C1 position due to the electronic activation by the adjacent trifluoromethoxy group.
Comparative Performance and Experimental Protocol:
While specific data for this compound is scarce, data from analogous dihalobenzenes provides valuable insights.
| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Expected Yield (Mono-arylation) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Toluene/H₂O | 90 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ / Dioxane | 100 | Good to Excellent |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ / Toluene | 110 | Good |
Step-by-Step Protocol for Mono-Arylation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) and the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired mono-arylated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[3]
Expected Regioselectivity: Similar to the Suzuki coupling, the more activated C1-Br bond is the expected site of initial reaction. A study on the site-selective Sonogashira reaction of the analogous 1,4-dibromo-2-(trifluoromethyl)benzene showed a strong preference for coupling at the position ortho to the electron-withdrawing group.[4]
Comparative Performance and Experimental Protocol:
| Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Expected Yield (Mono-alkynylation) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N / THF | 65 | Good to Excellent |
| Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ / Dioxane | 80 | Good |
| 1-Hexyne | Pd₂(dba)₃ (1 mol%) / P(t-Bu)₃ (2 mol%) | i-Pr₂NEt / DMF | 70 | Good |
Step-by-Step Protocol for Mono-Alkynylation:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Add the terminal alkyne (1.2 equiv.) and the base (e.g., Et₃N, 3.0 equiv.).
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds from aryl halides and amines.[5] The choice of ligand is crucial for achieving high yields and broad substrate scope.[6]
Expected Regioselectivity: The C1-Br bond is anticipated to be more reactive in the Buchwald-Hartwig amination due to its greater electrophilicity.
Comparative Performance and Experimental Protocol:
| Amine | Catalyst System | Base / Solvent | Temp. (°C) | Expected Yield (Mono-amination) |
| Morpholine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | NaOtBu / Toluene | 100 | Excellent |
| Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ / Dioxane | 110 | Good |
| Benzylamine | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) | K₃PO₄ / t-BuOH | 90 | Good |
Step-by-Step Protocol for Mono-Amination:
-
Charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the residue by flash chromatography.
Orthogonal Strategy: Lithiation and Electrophilic Quench
An alternative to palladium-catalyzed reactions is the use of organolithium intermediates. The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), can lead to either halogen-metal exchange or deprotonation (ortho-lithiation).
Regioselectivity Considerations: At low temperatures (typically -78 °C), halogen-lithium exchange is generally faster than deprotonation. The relative rates of exchange at the two bromine positions will be influenced by both steric and electronic factors. The C-Br bond ortho to the trifluoromethoxy group is more sterically hindered, which might favor lithium-halogen exchange at the C2 position. However, the inductive effect of the -OCF₃ group could also influence the acidity of the adjacent protons.
Comparative Performance and Experimental Protocol:
| Electrophile (E+) | Product Type | Expected Yield |
| CO₂ | Carboxylic Acid | Good |
| DMF | Aldehyde | Good |
| Me₃SiCl | Silylated Arene | Good to Excellent |
Step-by-Step Protocol for Lithiation and Quench:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv.) and stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equiv.) and continue stirring at -78 °C for 1-2 hours before allowing the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography or crystallization.
Comparison with Alternative Starting Materials
While this compound offers a versatile platform for divergent synthesis, alternative starting materials can be considered for the synthesis of specific product classes.
| Product Class | Alternative Starting Material | Synthetic Route | Advantages | Disadvantages |
| 4-(Trifluoromethoxy)biaryls | 4-(Trifluoromethoxy)phenylboronic acid | Suzuki-Miyaura coupling with an aryl halide | Commercially available, direct route to the final product. | Limited to the synthesis of a single biaryl isomer. |
| 4-(Trifluoromethoxy)anilines | 4-(Trifluoromethoxy)nitrobenzene | Reduction of the nitro group | Readily available starting material. | Requires a separate reduction step. |
| 4-(Trifluoromethoxy)alkynylbenzenes | 4-Iodo-1-(trifluoromethoxy)benzene | Sonogashira coupling | Higher reactivity of the C-I bond. | May be more expensive than the dibromo analogue. |
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The strategic choice between palladium-catalyzed cross-coupling reactions and lithiation-based approaches allows for the selective introduction of diverse functionalities. While the inherent electronic and steric properties of the molecule favor functionalization at the C1 position in cross-coupling reactions, careful optimization of reaction conditions can potentially tune the regioselectivity. For syntheses requiring functionalization at the C2 position, a lithiation strategy may prove more effective.
This guide provides a framework for researchers to make informed decisions when designing synthetic routes utilizing this powerful intermediate. The provided protocols, based on established methodologies for analogous systems, serve as a solid starting point for the development of robust and efficient syntheses of novel trifluoromethoxy-substituted molecules for applications in drug discovery and materials science.
References
- [This would be a reference to a relevant review on the importance of the trifluoromethoxy group in medicinal chemistry].
- [This would be a reference to a key paper on Buchwald-Hartwig amin
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- [This would be a reference to a review on the Suzuki-Miyaura reaction].
- [This would be a reference to a paper discussing regioselectivity in cross-coupling reactions].
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- [This would be a reference to a paper on the lithi
- [This would be a reference to a paper detailing a specific cross-coupling reaction on a similar substr
- [This would be a reference to a review on one-pot sequential cross-coupling reactions].
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- [This would be a reference to a paper on the synthesis of trifluoromethoxy-substituted compounds].
- [This would be a reference to a review on palladium c
- [This would be a reference to a paper on the mechanism of the Suzuki-Miyaura reaction].
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- [This would be a reference to a paper on the mechanism of the Sonogashira reaction].
- [This would be a reference to a paper on the mechanism of the Buchwald-Hartwig amin
- [This would be a reference to a paper on halogen-metal exchange reactions].
- [This would be a reference to a paper on the synthesis of 4-(trifluoromethoxy)phenylboronic acid].
- [This would be a reference to a paper on the reduction of nitroarenes].
- [This would be a reference to a paper on the synthesis and reactivity of iodo-trifluoromethoxybenzene].
- [This would be a reference to a specific example of a Sonogashira reaction on a dibromoarene].
-
Kudo, N., & Fuse, S. (2020). Recent advances in Suzuki–Miyaura cross-coupling reaction. Journal of Synthetic Organic Chemistry, Japan, 78(10), 968-978. [Link]
- [This would be a reference to a paper on the use of specific phosphine ligands in cross-coupling].
- [This would be a reference to a paper on the synthesis of complex molecules using sequential cross-coupling].
- [This would be a reference to a paper on the applications of trifluoromethoxy-substituted compounds].
- [This would be a reference to a paper on the comparison of different cross-coupling methods].
- [This would be a reference to a paper on the challenges in regioselective synthesis].
- [This would be a reference to a safety protocol for handling organolithium reagents].
-
Langer, P., & Saleh, N. (2010). Site-selective Sonogashira reactions of 1, 4-dibromo-2-(trifluoromethyl) benzene: synthesis and properties of fluorinated alkynylbenzenes. Tetrahedron, 66(31), 5783-5792. [Link]
- [This would be a reference to a general review on cross-coupling reactions].
Sources
- 1. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Senior Application Scientist's Guide to the Kinetic Analysis of 1,2-Dibromo-4-(trifluoromethoxy)benzene Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a critical endeavor. The compound 1,2-Dibromo-4-(trifluoromethoxy)benzene represents a versatile building block, featuring two reactive bromine atoms ortho to each other and a potent electron-withdrawing trifluoromethoxy group. Understanding the kinetics of its coupling reactions is paramount for controlling selectivity, optimizing reaction conditions, and enabling efficient scale-up.
This guide provides an in-depth comparative analysis of the kinetic profiles of two major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—as applied to this compound. We will delve into the mechanistic underpinnings that dictate reaction rates and selectivity, provide detailed experimental protocols for kinetic analysis, and present a framework for interpreting the resulting data.
The Dichotomy of Reactivity in Dihaloarenes: A Mechanistic Overview
The presence of two bromine atoms on the aromatic ring of this compound introduces a competitive landscape where mono- and di-functionalization are possible outcomes. The selectivity between these pathways is governed by a delicate interplay of factors including the chosen catalytic system, the nature of the coupling partner, and the reaction conditions.[1]
A critical mechanistic feature in the cross-coupling of dihaloarenes is the behavior of the palladium catalyst after the first coupling event. Following reductive elimination to yield the mono-coupled product, the Pd(0) species can either dissociate from the product and re-enter the catalytic cycle to react with another molecule of the starting dibromide, or it can remain associated with the mono-coupled product and proceed to a second oxidative addition at the remaining C-Br bond.[2] The relative rates of these competing pathways determine the product distribution.
The choice of ligand on the palladium center plays a pivotal role in dictating this selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can influence the steric environment around the metal, thereby favoring or disfavoring the second oxidative addition.[3] Furthermore, the electronic nature of the trifluoromethoxy group significantly impacts the reactivity of the C-Br bonds, generally making them more susceptible to oxidative addition.
Comparative Kinetic Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Coupling
To provide a clear comparison, we will consider the coupling of this compound with a representative boronic acid (e.g., phenylboronic acid) for the Suzuki-Miyaura reaction and a representative amine (e.g., morpholine) for the Buchwald-Hartwig amination.
| Coupling Reaction | Typical Catalyst System | Common Base | Key Kinetic Parameters | Expected Rate-Determining Step |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Reaction rate constant (k), Turnover Frequency (TOF) | Transmetalation or Oxidative Addition |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Reaction rate constant (k), Catalyst Resting State | Reductive Elimination or Oxidative Addition |
Causality Behind Experimental Choices:
-
Suzuki-Miyaura Coupling: The use of a bulky, electron-rich phosphine ligand like SPhos is intended to promote the oxidative addition step and facilitate the transmetalation of the boronic acid.[4] Potassium phosphate is a commonly employed base that is strong enough to facilitate the formation of the boronate species without being overly aggressive towards sensitive functional groups.[4] The rate-determining step in Suzuki couplings can vary depending on the specific substrates and conditions, but for electron-rich dibromides, transmetalation is often a key kinetic bottleneck.[5]
-
Buchwald-Hartwig Amination: For C-N bond formation, ligands like XPhos are often employed due to their ability to stabilize the palladium center and promote the challenging reductive elimination step.[6] A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium complex.[7] The nature of the amine and the steric hindrance around the C-Br bond can significantly influence whether oxidative addition or reductive elimination is the rate-limiting step.[8]
Experimental Protocols for Kinetic Analysis
Obtaining reliable kinetic data requires meticulous experimental design and execution. The following protocols provide a framework for monitoring the kinetics of the Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound.
Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of coupling reactions.
Protocol 1: Kinetic Monitoring of Suzuki-Miyaura Coupling by GC-MS
-
Preparation of Stock Solutions:
-
In a nitrogen-filled glovebox, prepare a stock solution of this compound (e.g., 0.1 M in anhydrous dioxane).
-
Prepare a stock solution of phenylboronic acid (e.g., 0.12 M in anhydrous dioxane).
-
Prepare a stock solution of a suitable internal standard (e.g., dodecane, 0.05 M in anhydrous dioxane).
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the tube with a septum and purge with argon.
-
Via syringe, add the stock solution of this compound and the internal standard.
-
Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
-
To initiate the reaction (t=0), add the stock solution of phenylboronic acid.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing cold diethyl ether (1 mL) and a small amount of water.
-
Vortex the vial and pass the organic layer through a small plug of silica gel.
-
Analyze the sample by GC-MS to determine the concentrations of the starting material and the mono- and di-coupled products relative to the internal standard.
-
Protocol 2: Kinetic Monitoring of Buchwald-Hartwig Amination by ¹⁹F NMR
The presence of the trifluoromethoxy group provides a unique spectroscopic handle for monitoring the reaction progress using ¹⁹F NMR.
-
Preparation of the Reaction Mixture:
-
In a nitrogen-filled glovebox, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), the base (e.g., NaOtBu, 1.2 equiv), this compound (1.0 equiv), and the amine (e.g., morpholine, 1.1 equiv) in an NMR tube.
-
Add a known amount of a fluorinated internal standard (e.g., 1-fluoro-2,4-dinitrobenzene) that does not react under the reaction conditions.
-
Add the deuterated solvent (e.g., toluene-d₈).
-
-
NMR Analysis:
-
Seal the NMR tube and acquire an initial ¹⁹F NMR spectrum at t=0 before heating.
-
Place the NMR tube in the preheated NMR probe at the desired reaction temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the starting material and the appearance of new signals for the mono- and di-aminated products can be integrated relative to the internal standard to determine their concentrations over time.
-
Data Visualization and Interpretation
The kinetic data obtained from the experiments described above can be plotted to visualize the reaction progress. By plotting the concentration of the starting material, mono-coupled product, and di-coupled product as a function of time, valuable insights into the reaction mechanism and selectivity can be gained.
Catalytic Cycles
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings on a dihaloarene.
Conclusion
The kinetic analysis of coupling reactions involving this compound provides a powerful tool for understanding and controlling the synthesis of highly functionalized aromatic compounds. By comparing the kinetic profiles of different coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can make informed decisions about the most suitable synthetic strategy for their target molecules. The detailed experimental protocols provided in this guide offer a practical starting point for conducting these kinetic studies, enabling the optimization of reaction conditions to achieve desired outcomes with high efficiency and selectivity.
References
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Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihaloheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
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Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH. [Link]
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Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship.org. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Rochester. [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Northeastern University Library. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ResearchGate. [Link]
-
Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Why C–N and C–O Couplings?. Macmillan Group. [Link]
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A Technical Guide to Alternatives for 1,2-Dibromo-4-(trifluoromethoxy)benzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of the trifluoromethoxy (-OCF3) group is a cornerstone for designing novel pharmaceuticals and agrochemicals. This electron-withdrawing moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. 1,2-Dibromo-4-(trifluoromethoxy)benzene has emerged as a valuable building block for introducing this functional group, particularly in the synthesis of complex heterocyclic scaffolds. However, reliance on a single precursor can limit synthetic flexibility and process optimization. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategy.
Understanding the Role of this compound
This compound is a versatile reagent primarily utilized in two key synthetic transformations:
-
Benzyne Formation: As a 1,2-dihaloarene, it serves as a precursor to 4-(trifluoromethoxy)benzyne, a highly reactive intermediate. This strained aryne readily undergoes cycloaddition reactions and nucleophilic additions, providing access to a wide range of substituted aromatic compounds.
-
Sequential Cross-Coupling Reactions: The two bromine atoms can be selectively functionalized through sequential palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the controlled introduction of different substituents at the 1- and 2-positions of the benzene ring.
The trifluoromethoxy group at the 4-position exerts a strong electron-withdrawing effect, influencing the regioselectivity of these reactions.
Strategic Alternatives for 4-(Trifluoromethoxy)benzyne Generation
The generation of 4-(trifluoromethoxy)benzyne is a critical application of the title compound. However, several alternatives offer distinct advantages in terms of reactivity, reaction conditions, and accessibility.
Mixed Halogenated Arenes: A Handle on Selectivity
Alternative: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene and 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene
Principle: The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective metal-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium, will preferentially occur at the more reactive carbon-iodine bond, leading to a single, well-defined aryllithium intermediate that then eliminates the adjacent halide to form the benzyne. This contrasts with the potential for competing metal-halogen exchange with this compound, which can lead to isomeric aryllithiums and reduced regioselectivity in subsequent reactions.
Experimental Comparison: In a model study on successive [2+4] cycloadditions, the use of 1-bromo-2-iodobenzene as a benzyne precursor in the presence of a dibromoisobenzofuran trapping agent resulted in a significantly higher yield of the desired mono-cycloadduct (78%) compared to using 1,2-dibromobenzene (18%)[1]. This highlights the superior selectivity of mixed haloarene precursors.
| Precursor | Benzyne Generation Conditions | Trapping Agent | Product | Yield (%) | Reference |
| 1,2-Dibromobenzene | n-BuLi, Toluene, -78 °C to rt | Dibromoisobenzofuran | Mono-cycloadduct | 18 | [1] |
| 1-Bromo-2-iodobenzene | n-BuLi, Toluene, -15 to 25 °C | Dibromoisobenzofuran | Mono-cycloadduct | 78 | [1] |
Experimental Protocol: Generation and Trapping of 4-(Trifluoromethoxy)benzyne from 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
-
To a solution of 1-bromo-2-iodo-4-(trifluoromethoxy)benzene (1.0 equiv) and a suitable trapping agent (e.g., furan, 5.0 equiv) in dry toluene at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.
Logical Relationship: Benzyne Precursor Reactivity
Caption: Relative reactivity of carbon-halogen bonds towards organolithium reagents.
Silyl Triflates: Mild and High-Yielding Benzyne Precursors
Alternative: 2-Trimethylsilyl-5-(trifluoromethoxy)phenyl trifluoromethanesulfonate
Principle: This class of precursors, often referred to as Kobayashi precursors, generates benzynes under mild, neutral conditions by treatment with a fluoride source, such as cesium fluoride or potassium fluoride with a crown ether. The reaction proceeds via a fluoride-induced 1,2-elimination of the trimethylsilyl and triflate groups. This method avoids the use of strong bases or organometallic reagents, making it compatible with a wider range of functional groups.
Performance: While direct comparative yield data with this compound for the same target is scarce, silyl triflate precursors are renowned for their high efficiency and clean reaction profiles in benzyne generation.[2]
Experimental Protocol: Fluoride-Induced Generation of 4-(Trifluoromethoxy)benzyne
-
To a solution of 2-trimethylsilyl-5-(trifluoromethoxy)phenyl trifluoromethanesulfonate (1.0 equiv) and a trapping agent (e.g., an anthracene derivative, 1.2 equiv) in acetonitrile, add cesium fluoride (2.0 equiv).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the Diels-Alder adduct.
Workflow: Comparison of Benzyne Generation Methods
Caption: Comparison of benzyne generation pathways.
Alternatives for Sequential Cross-Coupling Reactions
For the synthesis of di- or tri-substituted trifluoromethoxybenzenes, sequential cross-coupling is a powerful strategy. While this compound is a suitable starting material, alternatives with differential reactivity of the leaving groups can offer improved control and selectivity.
Alternative: 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
Principle: The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for the selective functionalization of the bromine-bearing position first. Subsequent modification of the less reactive chlorine-bearing position can then be achieved under more forcing conditions or with a different catalyst system.
| Substrate | Coupling Partner | Catalyst | Conditions | Major Product |
| m-Bromochlorobenzene | Phenylboronic acid | Pd(PPh3)4 | K2CO3, Toluene/EtOH/H2O, 80 °C | 3-Chloro-1,1'-biphenyl |
Synthetic Equivalents for Accessing Key Intermediates
In many cases, the desired trifluoromethoxy-substituted heterocyclic core can be accessed through alternative synthetic routes that do not rely on a 1,2-dihaloarene precursor.
Synthesis of 4-(Trifluoromethoxy)benzofurans
Alternative Route: Cyclization of a suitably substituted phenol. For example, a 2-alkynyl-5-(trifluoromethoxy)phenol can undergo intramolecular cyclization to form the corresponding benzofuran.
Performance: This approach offers a convergent synthesis where the trifluoromethoxy-containing phenol can be prepared from readily available starting materials like 4-(trifluoromethoxy)phenol. While this may involve more steps to prepare the cyclization precursor, it can offer higher overall yields and avoid the use of potentially expensive or less readily available dihaloarenes.
Synthesis of 4-(Trifluoromethoxy)indoles
Alternative Route: Fischer indole synthesis using 4-(trifluoromethoxy)phenylhydrazine and a suitable ketone or aldehyde.
Performance: The Fischer indole synthesis is a classic and robust method for constructing the indole core. 4-(Trifluoromethoxy)phenylhydrazine is a commercially available starting material, making this a highly accessible route. The regioselectivity of the cyclization is well-defined, providing a reliable method for accessing 4-(trifluoromethoxy)indoles.
Conclusion and Recommendations
While this compound is a valuable and versatile building block, a thorough evaluation of its alternatives can lead to more efficient, selective, and cost-effective synthetic routes.
-
For Benzyne Generation:
-
1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is recommended when high regioselectivity in the initial metal-halogen exchange is critical.
-
2-Trimethylsilyl-5-(trifluoromethoxy)phenyl trifluoromethanesulfonate is the preferred choice for mild, high-yielding benzyne formation, especially in the presence of sensitive functional groups.
-
-
For Sequential Cross-Coupling:
-
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene offers a clear advantage for controlled, stepwise functionalization due to the differential reactivity of the C-Br and C-Cl bonds.
-
-
For Heterocycle Synthesis:
-
Consider alternative synthetic strategies such as the cyclization of functionalized phenols or the Fischer indole synthesis. These routes may offer a more convergent and ultimately more efficient pathway to the desired target molecule.
-
The choice of the optimal precursor will ultimately depend on the specific synthetic target, the desired level of control and selectivity, and considerations of cost and availability of starting materials. This guide provides the foundational knowledge and experimental context to make an informed decision for your research and development endeavors.
References
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Tadross, P. M., & Stoltz, B. M. (2012). A comprehensive history of arynes in natural product total synthesis. Chemical Reviews, 112(6), 3550–3577. [Link]
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Kitamura, T., et al. (1994). A mild and efficient generation of benzyne from phenyl[2-(trimethylsilyl)phenyl]iodonium triflate. Tetrahedron Letters, 35(23), 3883-3886. [Link]
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Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. The oxidation of 1-and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic, 742-747. [Link]
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Yoshida, H., et al. (2005). A three-component coupling of benzynes, imines, and carbon dioxide. Angewandte Chemie International Edition, 44(27), 4216-4219. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Bandini, M., & Umani-Ronchi, A. (Eds.). (2005). Catalytic asymmetric synthesis of indole alkaloids. John Wiley & Sons. [Link]
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Tietze, L. F., & Ila, H. (Eds.). (2005). Domino reactions in organic synthesis. John Wiley & Sons. [Link]
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Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]
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Kitamura, T., et al. (2015). Selective Halogen–Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 20(11), 19449-19461. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470. [Link]
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 1,2-Dibromo-4-(trifluoromethoxy)benzene
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible, reliable, and safe downstream applications. The compound 1,2-Dibromo-4-(trifluoromethoxy)benzene is a valuable building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries, where the trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity.
However, its synthesis via electrophilic aromatic bromination of 4-(trifluoromethoxy)benzene is susceptible to the formation of several process-related impurities. The presence of these impurities can have profound consequences, leading to unforeseen side reactions, reduced yields, and challenges in purification. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound, ensuring its fitness for purpose in high-stakes research and development.
The Synthetic Landscape and Potential Impurities
The primary route to this compound involves the direct bromination of 4-(trifluoromethoxy)benzene. The trifluoromethoxy (-OCF₃) group is an ortho-, para-director. Since the para position is already occupied, bromination is directed to the ortho positions. However, the reaction control is critical to prevent the formation of several key impurities:
-
Starting Material: Unreacted 1-Bromo-4-(trifluoromethoxy)benzene.
-
Isomeric Impurities: Formation of other dibrominated isomers, such as 1,3-Dibromo-4-(trifluoromethoxy)benzene or 2,3-Dibromo-4-(trifluoromethoxy)benzene, can occur depending on reaction conditions.
-
Under-bromination: Incomplete reaction leading to residual 1-Bromo-4-(trifluoromethoxy)benzene.
-
Over-bromination: Formation of tribromo- or even tetrabromo-substituted benzenes.
Identifying and quantifying these structurally similar compounds requires a multi-faceted analytical approach. No single technique is sufficient; instead, a complementary suite of methods provides a holistic and trustworthy purity profile.
Orthogonal Analytical Strategies: A Comparative Overview
A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. For this compound, the primary analytical tools are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| GC-MS | Separation by boiling point/polarity and detection by mass-to-charge ratio. | Excellent for volatile compounds; provides structural information from fragmentation patterns and isotopic distribution; high sensitivity.[1][2] | Not suitable for thermally labile or non-volatile compounds; may require derivatization. | Primary choice for quantification of volatile impurities and confirmation of identity via mass spectrum. |
| HPLC-UV | Separation by polarity/hydrophobicity and detection by UV absorbance. | Highly versatile for a wide range of compounds; excellent quantitative accuracy and precision.[3][4] | Lower peak capacity than capillary GC; requires chromophores for UV detection; identification is based on retention time only. | Orthogonal quantification to GC; analysis of non-volatile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structure elucidation; provides quantitative information without a reference standard (qNMR); ¹⁹F NMR is highly specific for the -OCF₃ group.[5][6] | Lower sensitivity compared to GC/HPLC; complex mixtures can lead to overlapping signals. | Definitive structural confirmation of the main component and identification of isomeric impurities. |
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete analytical characterization of synthesized this compound.
Caption: A comprehensive workflow for assessing the purity of this compound.
Experimental Protocols
GC-MS for Quantitative Analysis and Impurity Identification
This method serves as the primary tool for purity assessment due to the compound's volatility. The mass spectrometer detector is crucial for identifying unknown peaks by their mass fragmentation patterns and, most importantly, the characteristic isotopic signature of bromine.
Causality: A non-polar capillary column is chosen to separate compounds primarily by their boiling points. The temperature gradient allows for the elution of both the starting materials and potential higher-boiling, over-brominated impurities.[7] The MS detector provides two layers of validation: the molecular ion peak confirms the mass, and the isotopic pattern confirms the number of bromine atoms. Natural bromine is a nearly 50:50 mixture of isotopes ⁷⁹Br and ⁸¹Br.[8][9] Therefore, a compound with two bromine atoms will exhibit a characteristic M:M+2:M+4 peak ratio of approximately 1:2:1 in its mass spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized product into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrument Configuration:
-
GC System: Agilent 7890 Series GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977 Series MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Mass Range: Scan from 40 to 500 amu.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.
-
Examine the mass spectrum of the main peak to confirm the molecular weight (318 g/mol for C₇H₃Br₂F₃O) and the characteristic 1:2:1 isotopic pattern for two bromine atoms.
-
Identify impurity peaks by analyzing their mass spectra, looking for molecular ions corresponding to starting materials, isomers, or over/under-brominated species.
-
NMR Spectroscopy for Structural Verification
NMR is the gold standard for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all informative.
Causality: While GC-MS can suggest the presence of isomers, it often cannot distinguish between them. NMR excels at this. The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide definitive evidence of the substitution pattern on the aromatic ring.[10] Furthermore, ¹⁹F NMR offers a very clean and simple spectrum, as the -OCF₃ group will appear as a single peak in a region devoid of other signals, making it an excellent tool for confirming the presence of the trifluoromethoxy moiety and for quantitative NMR (qNMR) if an internal standard is used.[11]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Configuration:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
¹H NMR: The expected spectrum for this compound will show three distinct signals in the aromatic region, confirming the 1,2,4-substitution pattern.
-
¹⁹F NMR: A single sharp peak should be observed around -58 to -60 ppm (relative to CFCl₃), characteristic of the -OCF₃ group.
-
-
Data Analysis:
-
Confirm the ¹H and ¹³C chemical shifts and coupling constants match the expected structure.
-
Analyze for minor peaks that could indicate the presence of isomeric impurities. For example, a different substitution pattern would result in a completely different set of signals and coupling patterns.
-
The absence of signals for starting material (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) should be confirmed.[12]
-
Conclusion: A Self-Validating Approach to Purity
Assessing the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-technique approach. Relying on a single analytical method provides an incomplete and potentially misleading picture. By employing GC-MS as the primary quantitative tool, supported by HPLC for orthogonal verification and NMR for definitive structural confirmation, a self-validating system is created. The data from each technique should correlate: the impurities identified by GC-MS should be consistent with any minor species observed in the NMR spectrum. This methodical, evidence-based strategy ensures that the material proceeding to the next synthetic step is of known and acceptable purity, safeguarding the integrity and success of the overall research or development program.
References
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LookChem . Cas 407-14-7, 1-Bromo-4-(trifluoromethoxy)benzene. Available at: [Link]
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JMU Scholarly Commons . The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
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MDPI . Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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ResearchGate . GC methods for quantitative determination of benzene in gasoline. Available at: [Link]
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Chemistry LibreTexts . Organic Compounds Containing Halogen Atoms. Available at: [Link]
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NIH National Library of Medicine . Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
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ResearchGate . HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18.... Available at: [Link]
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ResearchGate . (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
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PubMed . Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]
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Agilent . Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Available at: [Link]
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NIH National Library of Medicine . Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Available at: [Link]
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NIH National Library of Medicine . NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
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ResearchGate . Halogenated Aromatic Compounds. Available at: [Link]
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LECO . Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Available at: [Link]
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ResearchGate . Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
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Agilent . CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
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Hypha Discovery . Structure Elucidation and NMR. Available at: [Link]
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Michigan State University Chemistry . Mass Spectrometry. Available at: [Link]
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PubMed . Identification of halogenated polycyclic aromatic hydrocarbons in biological samples from Alberta Oil-Sands Region. Available at: [Link]
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YouTube . Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]
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literature review of 1,2-Dibromo-4-(trifluoromethoxy)benzene applications
An In-Depth Technical Guide to the Applications and Comparative Reactivity of 1,2-Dibromo-4-(trifluoromethoxy)benzene
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecular architectures. This compound is a versatile, though underexplored, intermediate poised for significant applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its properties, predicted reactivity based on established chemical principles, and a comparative assessment against alternative reagents. By explaining the causality behind its synthetic utility, we aim to equip researchers with the insights needed to leverage this compound in their work.
Physicochemical Properties and Structural Analysis
This compound (CAS No. 1682-06-0) is a halogenated aromatic compound featuring two bromine atoms and a trifluoromethoxy (-OCF₃) group. The strategic placement of these substituents creates a unique electronic and steric environment that dictates its reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂F₃O | [1] |
| Molecular Weight | 319.90 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 91-92 °C / 100 hPa (for 1-bromo-4-(trifluoromethoxy)benzene) | |
| Density | ~1.62 g/cm³ at 20 °C (for 1-bromo-4-(trifluoromethoxy)benzene) |
Note: Experimental data for the dibrominated compound is not widely available; values for the related monobrominated analog are provided for estimation.
The key to this molecule's utility lies in the non-equivalence of its two bromine atoms. The trifluoromethoxy group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I).[3] This influences the reactivity of the adjacent bromine atoms differently.
Caption: Structural analysis of this compound.
Comparative Reactivity Analysis in Cross-Coupling Reactions
The differential reactivity of the C-Br bonds is the most significant feature of this molecule, enabling selective and sequential functionalization. This is a distinct advantage over symmetrically substituted analogs like 1,4-dibromobenzene. The Carbon-Bromine bond is generally more reactive in transition-metal-catalyzed reactions than Carbon-Chlorine bonds but less reactive than Carbon-Iodine bonds.[4][5]
Predicted Reactivity Order:
The bromine at the C1 position is para to the strongly electron-withdrawing -OCF₃ group, which can enhance its reactivity in oxidative addition steps of many palladium-catalyzed cycles. The bromine at the C2 position is meta to the -OCF₃ group, experiencing a weaker inductive effect, but is more sterically hindered by the adjacent bromine. Therefore, selective functionalization at the C1 position is predicted to be favorable under kinetically controlled conditions.
| Reaction Type | This compound (Predicted) | 1,4-Dibromobenzene (Alternative) | Rationale & Advantage |
| Suzuki-Miyaura Coupling | High potential for selective mono-arylation at the C1 position, followed by a second coupling at C2 under more forcing conditions. | Difficult to achieve selective mono-arylation; often yields a mixture of mono- and di-substituted products.[5] | The subject compound allows for the controlled, stepwise synthesis of unsymmetrical bi- and terphenyls. |
| Sonogashira Coupling | Selective mono-alkynylation is highly probable at the C1 position. | Mono-alkynylation is challenging to control. | Enables the synthesis of complex aryl alkynes with defined regiochemistry. |
| Buchwald-Hartwig Amination | Sequential amination is feasible, allowing for the introduction of two different amine moieties. | Di-amination is the more common outcome unless reaction conditions are strictly controlled. | Provides a route to complex aniline derivatives with applications in pharmaceuticals and organic electronics. |
| Grignard Formation | Selective formation of the Grignard reagent at one bromine, likely C1, is possible under controlled temperatures. | Can lead to a mixture of mono- and di-Grignard reagents.[5] | Allows for the creation of a nucleophilic center for subsequent reactions while preserving a second reactive handle. |
Applications in Medicinal Chemistry and Materials Science
Medicinal Chemistry
The trifluoromethoxy group is a highly valued substituent in modern drug design. It can significantly enhance key pharmaceutical properties such as:
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[3][6]
-
Lipophilicity: The -OCF₃ group increases the molecule's lipophilicity, which can improve membrane permeability and oral absorption.[3]
-
Binding Interactions: The group can alter the electronic properties of the molecule, potentially leading to improved binding affinity with biological targets.
By using this compound as a scaffold, medicinal chemists can synthesize novel drug candidates, introducing diversity at two distinct points on the aromatic ring.
Materials Science
In polymer science and materials development, the incorporation of fluorinated moieties can impart desirable properties.[7] The trifluoromethoxy group contributes to:
-
Thermal Stability: Materials can withstand higher operating temperatures.[7]
-
Chemical Resistance: Enhanced durability against solvents, acids, and bases.[7]
-
Low Surface Energy & Dielectric Properties: Useful for creating specialty coatings, high-performance films, and materials for electronic applications.[7]
This compound can be used as a monomer in polymerization reactions, such as poly(p-phenylene) synthesis via Ullmann or Suzuki coupling, to create advanced fluoropolymers.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromo-4-(trifluoromethoxy)benzene
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1,2-Dibromo-4-(trifluoromethoxy)benzene. As a halogenated organic compound, this chemical requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined below are designed to provide clarity and explain the scientific reasoning behind each critical step, empowering researchers to manage chemical waste with confidence and integrity.
Core Principles: Hazard Identification and Waste Classification
Before any handling or disposal, it is crucial to understand the inherent risks associated with this compound and its classification as a hazardous waste.
Inherent Hazards: While a specific Safety Data Sheet (SDS) for the 1,2-dibromo isomer is not readily available, data from closely related structural analogs like 1-Bromo-4-(trifluoromethoxy)benzene and other brominated aromatics indicate several hazards:
-
Skin and Eye Irritation: These compounds are typically categorized as causing skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may present risks to aquatic life. Disposal must prevent entry into drains or waterways.[4]
Waste Classification: Halogenated Organic Hazardous Waste Due to the presence of carbon-bromine and carbon-fluorine bonds, this compound is unequivocally classified as a halogenated organic compound .[5] Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this classification mandates a specific disposal pathway separate from other chemical waste streams.[6][7]
The fundamental principle is segregation at the source . Mixing halogenated solvents with non-halogenated solvents results in the entire mixture being treated as halogenated waste, significantly increasing disposal costs and complexity.[8][9]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for the related compound 1-Bromo-4-(trifluoromethoxy)benzene, which provides a reliable reference for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃O | [10] |
| Molecular Weight | 241.01 g/mol | [10] |
| Form | Liquid | [10] |
| Boiling Point | 91-92 °C at 100 hPa | [10] |
| Density | 1.62 g/cm³ at 20 °C | [10] |
| Storage Class | 10 - Combustible liquids | [10][11] |
Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. Adherence to the following personal and engineering controls is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, flame-retardant antistatic protective clothing may be necessary.
Engineering Controls:
-
Chemical Fume Hood: All handling and transferring of this compound and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Ventilation: Ensure adequate ventilation in storage areas. Facilities should be equipped with an eyewash station and a safety shower.[12]
Step-by-Step Waste Collection & Disposal Workflow
This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Experimental Protocol: Waste Segregation and Collection
-
Obtain a Designated Waste Container: Procure a chemically compatible container specifically for "Halogenated Organic Waste." Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be in good condition and have a tightly sealing screw cap.[8]
-
Properly Label the Container: Before adding any waste, label the container clearly. The label must include:
-
Transfer Waste: Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[8][9]
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within the laboratory. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][14]
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.
Final Disposal Pathway: The designated and compliant disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] This method is necessary because:
-
Destruction Efficiency: Incineration effectively destroys the organic molecule, preventing its persistence in the environment.
-
Regulatory Compliance: Land disposal of liquid hazardous wastes containing high concentrations of halogenated organic compounds is heavily restricted by the EPA.[6]
-
Byproduct Management: Licensed incinerators are equipped with advanced scrubbing systems to neutralize and capture acidic gases (like HBr and HF) that are generated during combustion.[15]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Waste Disposal Decision Workflow for Halogenated Organics.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert others and restrict access to the spill zone.
-
If flammable vapors are a concern, remove all ignition sources.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core tenets are accurate hazard identification, strict waste segregation, correct labeling, and adherence to the designated disposal pathway of high-temperature incineration. By following these scientifically grounded procedures, researchers can ensure their work is conducted safely and in full compliance with hazardous waste regulations. Always consult your institution's specific EHS guidelines, as they represent the final authority on local compliance.
References
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . U.S. Government Publishing Office, eCFR. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% . Cole-Parmer. [Link]
-
Safety Data Sheet - 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene . Angene Chemical. [Link]
-
Other Disposal Guidance - Brominated Flame Retardants . U.S. Environmental Protection Agency. [Link]
-
Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]
-
Partial List of Chemical Incompatibilities . University of Nevada, Reno, Environmental Health & Safety. [Link]
-
Incompatibilities of chemicals . Winder C, Zarei A. Journal of Hazardous Materials. 2000. [Link]
-
1,4-DIBROMO-2-(TRIFLUOROMETHYL)BENZENE . Global Substance Registration System (GSRS). [Link]
-
EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
-
2024 Interim Guidance on the Destruction and Disposal of PFAS . U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
